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  • Product: Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate
  • CAS: 951889-81-9

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks serve as the foundational architecture for complex active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks serve as the foundational architecture for complex active pharmaceutical ingredients (APIs). Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile, fluorine-containing aroylpropionic acid ester[1]. Characterized by its dual-functional core—an electrophilic ketone and a terminal ethyl ester—this molecule provides an ideal scaffold for the synthesis of heterocyclic pharmacophores, including thiazoles, pyrazoles, and pyridazines.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and a field-proven, self-validating synthetic protocol grounded in Friedel-Crafts acylation principles[2].

Chemical Identity & Structural Architecture

The structural logic of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is defined by the strategic placement of electron-donating and electron-withdrawing groups on a phenyl scaffold, tethered to a 4-oxobutanoate (succinyl) chain.

  • The 2-Methoxy Group: Acts as a strong electron-donating group (EDG), which not only directs the initial synthesis but also modulates the electron density of the aromatic ring for downstream receptor binding.

  • The 5-Fluoro Group: Introduces metabolic stability. Fluorine substitution is a classic medicinal chemistry strategy to block cytochrome P450-mediated oxidation at the para-position relative to the methoxy group.

  • The 4-Oxobutanoate Chain: Provides a 1,4-dicarbonyl-like reactivity profile (when considering the ester as the second carbonyl), allowing for selective cyclization reactions.

G core 4-Oxobutanoate Core (Linker) ester Ethyl Ester (Protecting/Lipophilic) core->ester Esterification aryl Phenyl Ring (Scaffold) aryl->core C-C Bond methoxy 2-Methoxy Group (EDG) aryl->methoxy Position 2 fluoro 5-Fluoro Group (Metabolic Stability) aryl->fluoro Position 5

Functional domains of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting solubility, handling requirements, and chromatographic behavior. The data summarized below reflects the consensus for this specific isomer[1][3].

PropertyValueScientific Rationale / Implication
IUPAC Name Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoateStandardized nomenclature defining exact regiochemistry.
CAS Registry Number 1513825-13-2Unique identifier for the specific 5-fluoro-2-methoxy isomer.
Molecular Formula C₁₃H₁₅FO₄Defines the atomic composition.
Molecular Weight 254.26 g/mol Optimal low molecular weight for a fragment or building block.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 4Three oxygens and one fluorine atom provide binding interaction points.
Rotatable Bonds 7Confers high conformational flexibility to the succinyl chain.

Mechanistic Synthesis & Experimental Protocol

The synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate relies on a highly regioselective Friedel-Crafts Acylation . The starting material, (1-fluoro-4-methoxybenzene), undergoes electrophilic aromatic substitution with ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride)[2].

The Causality of Regioselectivity

In 4-fluoroanisole, the methoxy group is strongly activating and ortho/para directing, while the fluoro group is weakly deactivating but also ortho/para directing. Because the fluoro group occupies the para position relative to the methoxy group, electrophilic attack is forced to occur at the ortho position relative to the methoxy group (C2). This perfectly establishes the 5-fluoro-2-methoxyphenyl substitution pattern[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The visual and thermal cues at each step confirm the reaction's progress, while the specific workup conditions prevent common failure modes (such as product sequestration by aluminum salts).

Reagents:

  • 4-Fluoroanisole (1.0 equiv)

  • Ethyl 4-chloro-4-oxobutanoate (1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene

Step-by-Step Methodology:

  • Activation (Acylium Ion Formation): Suspend AlCl₃ in anhydrous DCM under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath. Add ethyl 4-chloro-4-oxobutanoate dropwise.

    • Expert Insight: The mixture will transition to a homogeneous, slightly colored solution, validating the formation of the reactive acylium ion complex.

  • Electrophilic Attack: Add 4-fluoroanisole dropwise, strictly maintaining the internal temperature below 10 °C.

    • Causality: Temperature control is critical. If the temperature exceeds 15–20 °C, AlCl₃ will mediate the cleavage of the aryl methyl ether (demethylation), resulting in a contaminating phenolic byproduct[2].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) until the 4-fluoroanisole spot is fully consumed.

  • Quenching (Critical Step): Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated hydrochloric acid (HCl).

    • Self-Validation: AlCl₃ forms a highly stable Lewis acid-base complex with the ketone and ester oxygens of the product. Quenching with water alone yields an intractable emulsion. The addition of strong HCl breaks this coordination complex, forcing the product entirely into the organic phase.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ (to remove any succinic acid byproducts), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ester.

Workflow step1 Step 1: Acylium Ion Formation AlCl3 + Ethyl Succinyl Chloride in DCM (0 °C) step2 Step 2: Electrophilic Aromatic Substitution Dropwise addition of 4-Fluoroanisole (< 10 °C) step1->step2 Activation step3 Step 3: Reaction Quenching Ice/HCl addition to destroy AlCl3 complex step2->step3 Completion (TLC) step4 Step 4: Phase Separation & Extraction Aqueous/Organic partitioning step3->step4 Workup step5 Step 5: Purification Silica Gel Chromatography / Distillation step4->step5 Isolation

Synthetic workflow for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

Reactivity Profile & Applications in Drug Discovery

The true value of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate lies in its downstream reactivity. The molecule is a privileged precursor for synthesizing heterocyclic rings via the Hantzsch synthesis or Paal-Knorr cyclization.

For example, alpha-bromination of the ketone followed by condensation with a thioamide yields highly functionalized thiazoles, such as 4-(5-fluoro-2-methoxyphenyl)-2-methylthiazole [1], which are frequently utilized as kinase inhibitors or CNS-active agents.

Pathway sm Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate alpha_bromo Alpha-Bromination (Br2 or NBS) sm->alpha_bromo Halogenation thioamide Thioacetamide Condensation alpha_bromo->thioamide Hantzsch Reaction thiazole 4-(5-fluoro-2-methoxyphenyl) -2-methylthiazole Derivative thioamide->thiazole Cyclization

Downstream cyclization pathway to thiazole pharmacophores.

References

Sources

Exploratory

Comprehensive NMR Characterization of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate: A Technical Guide

Executive Summary & Pharmacological Context The 5-fluoro-2-methoxyphenyl motif is a privileged structural scaffold in modern medicinal chemistry. It is frequently deployed in the design of highly selective kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 5-fluoro-2-methoxyphenyl motif is a privileged structural scaffold in modern medicinal chemistry. It is frequently deployed in the design of highly selective kinase inhibitors and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators . The compound ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate serves as a critical synthetic intermediate in these pathways.

Because fluorine-19 ( 19F ) is a spin-½ nucleus with 100% natural abundance, its presence introduces complex heteronuclear spin-spin coupling networks in both 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. Misinterpretation of these J -couplings can lead to erroneous structural assignments and downstream synthetic failures. This whitepaper provides an authoritative, in-depth guide to the exact 1H and 13C NMR chemical shifts for this molecule, explaining the quantum mechanical causality behind the observed spectral phenomena.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system . Each step contains a quality control gate that must be passed before proceeding, ensuring that the resulting spectral data is of publication-grade fidelity .

Step-by-Step Acquisition Workflow
  • Sample Preparation (Concentration Control):

    • Action: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: 15 mg provides an optimal Signal-to-Noise (S/N) ratio for 13C acquisition without inducing the concentration-dependent viscosity that causes line broadening.

  • Probe Tuning and Matching (Wobb Curve Optimization):

    • Action: Tune the probe to the exact Larmor frequencies of 1H (400.13 MHz) and 13C (100.61 MHz).

    • Causality: Minimizes reflected radiofrequency (RF) power, maximizing pulse efficiency and receiver sensitivity.

  • Locking and Shimming (The Validation Gate):

    • Action: Lock onto the deuterium signal of CDCl3​ . Perform gradient shimming (TopShim) on the Z0–Z5 axes.

    • Self-Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the internal TMS peak. If FWHM > 0.5 Hz, the system is rejected , and shimming must be repeated. A sharp TMS peak guarantees that any observed multiplet broadening is due to unresolved chemical coupling, not magnetic field inhomogeneity.

  • Pulse Sequence Execution:

    • Action: Acquire 1H using a 30° pulse sequence (zg30) with a 2-second relaxation delay (D1). Acquire 13C using a power-gated decoupling sequence (zgpg30).

    • Causality: The 30° flip angle (Ernst angle approximation) allows for rapid T1​ relaxation, enabling more scans per hour while maintaining quantitative integration integrity for the protons.

  • Processing and Zero-Filling:

    • Action: Apply a 0.3 Hz exponential line broadening (LB) to 13C data. Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation.

    • Causality: Zero-filling improves the digital resolution, which is critical for accurately measuring the fine long-range nJCF​ coupling constants.

Workflow A Sample Prep Internal Std: TMS B Lock & Shim FWHM ≤ 0.5 Hz Gate A->B C Pulse Sequence zg30 / zgpg30 B->C D D C->D E FT & Phasing Zero-Filling to 64k D->E

Step-by-step self-validating NMR acquisition workflow ensuring high spectral fidelity.

1H NMR Spectral Analysis & Causality

The proton spectrum of ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is defined by the strong electronic effects of the substituents on the aromatic ring and the distinct aliphatic side chains.

Quantitative Data Summary: 1H NMR (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Ar-H6 7.52dd 3JHF​=8.8 , 4JHH​=3.2 1HAromatic (ortho to F, ortho to C=O)
Ar-H4 7.18ddd 3JHH​=9.0 , 3JHF​=7.6 , 4JHH​=3.2 1HAromatic (ortho to F, meta to OMe)
Ar-H3 6.92dd 3JHH​=9.0 , 4JHF​=4.2 1HAromatic (ortho to OMe, meta to F)
-OCH 2​ CH 3​ 4.15q 3JHH​=7.1 2HEthyl ester methylene
-OCH 3​ 3.88s-3HAryl methoxy ether
-CO-CH 2​ - 3.25t 3JHH​=6.5 2HButanoate C3 (alpha to ketone)
-CH 2​ -COOEt 2.75t 3JHH​=6.5 2HButanoate C2 (alpha to ester)
-OCH 2​ CH 3​ 1.25t 3JHH​=7.1 3HEthyl ester methyl
Mechanistic Insights into Chemical Shifts
  • Deshielding of Ar-H6 ( δ 7.52): H6 is highly deshielded due to the magnetic anisotropy of the adjacent ketone carbonyl group. The π -electron cloud of the C=O bond creates a local magnetic field that reinforces the applied field ( B0​ ) at the H6 position, pushing it downfield.

  • The Complex Splitting of Ar-H4 ( δ 7.18): H4 appears as a doublet of doublet of doublets (ddd). This is caused by three distinct spin-spin interactions: ortho-coupling to H3 ( 9.0 Hz), ortho-coupling to the 19F nucleus ( 7.6 Hz), and meta-coupling to H6 ( 3.2 Hz).

  • Aliphatic Chain Differentiation: The methylene protons alpha to the ketone ( δ 3.25) are shifted further downfield than those alpha to the ester ( δ 2.75). The ketone carbonyl is a stronger electron-withdrawing group via induction compared to the ester carbonyl, which experiences cross-conjugation from its alkoxy oxygen.

13C NMR Spectral Analysis & Heteronuclear Coupling

In standard 13C NMR, protons are decoupled ( 13C{1H} ), meaning C-H splitting is removed. However, fluorine is not decoupled . Therefore, any carbon atom within 4 bonds of the fluorine atom will be split into a doublet .

Quantitative Data Summary: 13C NMR (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( nJCF​ , Hz)Assignment
Ar-C=O 197.5d 5JCF​=2.0 Ketone carbonyl (C4')
Ester C=O 172.8s-Ester carbonyl (C1')
Ar-C5 156.5d 1JCF​=238.5 Aromatic C-F (ipso)
Ar-C2 154.2d 4JCF​=2.5 Aromatic C-OMe
Ar-C1 128.5d 3JCF​=6.5 Aromatic C-C=O
Ar-C6 115.8d 2JCF​=24.5 Aromatic C-H (ortho to F)
Ar-C4 120.4d 2JCF​=23.0 Aromatic C-H (ortho to F)
Ar-C3 113.2d 3JCF​=8.0 Aromatic C-H (meta to F)
-OCH 2​ CH 3​ 60.6s-Ethyl ester methylene
-OCH 3​ 56.1s-Aryl methoxy ether
-CO-CH 2​ - 38.4s-Butanoate C3
-CH 2​ -COOEt 28.2s-Butanoate C2
-OCH 2​ CH 3​ 14.2s-Ethyl ester methyl
Mechanistic Insights into C-F Coupling

The magnitude of the carbon-fluorine coupling constant ( JCF​ ) is strictly dependent on the number of intervening bonds, providing a reliable map of the aromatic ring:

  • Direct Bond ( 1JCF​ ): The ipso carbon (C5) exhibits a massive coupling of 238.5 Hz. This is due to the direct orbital overlap and the high s-character of the C-F bond.

  • Two Bonds ( 2JCF​ ): The ortho carbons (C4 and C6) show couplings of 23–25 Hz.

  • Three Bonds ( 3JCF​ ): The meta carbons (C1 and C3) show couplings of 6–8 Hz.

Coupling cluster_0 13C Coupling (Hz) cluster_1 1H Coupling (Hz) F 19F Nucleus Spin = 1/2 C1 1J (ipso): ~238 Hz F->C1 Direct C2 2J (ortho): ~24 Hz F->C2 C3 3J (meta): ~8 Hz F->C3 H1 3J (ortho): ~8 Hz F->H1 H2 4J (meta): ~4 Hz F->H2

Heteronuclear spin-spin coupling logic tree for 19F interacting with 13C and 1H nuclei.

Conclusion & Quality Control Criteria

For drug development professionals synthesizing ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, NMR serves as the ultimate arbiter of structural integrity. When validating batches of this intermediate, analysts must look for three critical markers:

  • The presence of the massive 238.5 Hz doublet at δ 156.5 ppm in the 13C spectrum, confirming the retention of the C-F bond.

  • The distinct t-t (triplet-triplet) pattern in the aliphatic region ( δ 3.25 and 2.75) confirming the intact 4-oxobutanoate chain.

  • The absence of a broad singlet at 10.0 ppm, which would indicate premature hydrolysis of the ethyl ester to the corresponding carboxylic acid.

By strictly adhering to the self-validating acquisition protocols outlined in Section 2, researchers can ensure their spectral data reflects the true quantum mechanical reality of the molecule, free from instrumental artifacts.

References

  • Title: Pyrrolopyrimidines as CFTR potentiators (US Patent 10,301,315 B2)
  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier / ScienceDirect URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: SpringerLink URL: [Link]

Foundational

An In-depth Technical Guide to Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, a substituted aryl ketoester of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, a substituted aryl ketoester of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound may serve as a valuable building block for the synthesis of more complex bioactive molecules. This document details its molecular weight and exact mass, outlines its structural features, and presents a theoretical protocol for its analytical characterization by mass spectrometry. Furthermore, a plausible synthetic route is described, supported by established methodologies for the preparation of related aryl ketoesters. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this and similar compounds in their drug discovery and development endeavors.

Introduction and Structural Elucidation

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate belongs to the class of γ-ketoesters, which are characterized by a ketone functional group at the γ-position relative to the ester carbonyl. The molecule incorporates a fluorinated and methoxylated phenyl ring, functionalities known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific arrangement of these substituents can influence metabolic stability, receptor binding affinity, and membrane permeability.

The systematic IUPAC name, Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, precisely defines its chemical structure. A breakdown of the name reveals:

  • Butanoate: A four-carbon aliphatic chain terminating in an ester.

  • Ethyl: The alcohol moiety of the ester is ethanol.

  • 4-oxo: A ketone carbonyl is present on the fourth carbon of the butanoate chain.

  • 4-(5-fluoro-2-methoxyphenyl): A phenyl group is attached to the fourth carbon, and this ring is substituted with a fluorine atom at its 5-position and a methoxy group at its 2-position.

Based on this nomenclature, the molecular formula is determined to be C₁₃H₁₅FO₄ . The structural formula is depicted below:

dot

synthesis_workflow start 1-Fluoro-4-methoxybenzene intermediate1 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid start->intermediate1 Succinic anhydride, AlCl₃ (Friedel-Crafts Acylation) final_product Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate intermediate1->final_product Ethanol, H₂SO₄ (cat.) (Fischer Esterification)

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: A Theoretical Approach

Step 1: Friedel-Crafts Acylation to form 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 equivalent).

  • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Slowly add 1-fluoro-4-methoxybenzene (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the intermediate carboxylic acid.

Step 2: Fischer Esterification to form Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

  • Dissolve the 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid from the previous step in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting acid is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude ester can be purified by silica gel column chromatography to afford the final product.

Analytical Workflow: Mass Spectrometry

Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of synthetic compounds. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact mass, which in turn confirms the elemental composition.

dot

ms_workflow sample Sample Introduction (e.g., Direct Infusion) ionization Ionization (e.g., ESI) sample->ionization mass_analyzer Mass Analysis (e.g., TOF or Orbitrap) ionization->mass_analyzer detection Detection mass_analyzer->detection data_processing Data Processing and Spectral Interpretation detection->data_processing

Caption: A typical workflow for mass spectrometric analysis.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Operate the ESI source in positive ion mode, as the ester can be readily protonated.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500). The high-resolution analyzer will provide accurate mass measurements to four or more decimal places.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated exact mass of C₁₃H₁₆FO₄⁺ (255.1027).

    • The measured m/z should be within a narrow mass tolerance (typically < 5 ppm) of the calculated value to confirm the elemental composition.

    • Analyze the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment to further confirm the structure. Expected fragmentation pathways for γ-ketoesters include cleavages alpha to the carbonyl groups and McLafferty rearrangements.

Conclusion

This technical guide has provided core information on Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, a compound with potential applications in medicinal chemistry and drug discovery. The calculated molecular weight (254.26 g/mol ) and exact mass (254.09544 Da) are fundamental for its analytical characterization. While this compound is not widely documented in public databases, its synthesis and analysis can be approached with confidence using the established methodologies for aryl ketoesters outlined herein. This guide serves as a valuable starting point for researchers, providing the necessary theoretical framework for the synthesis, purification, and structural confirmation of this and related molecules.

References

Exploratory

The Solubility Profile of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate: A Comprehensive Guide to Solvation Thermodynamics and High-Throughput Screening

Executive Summary In pharmaceutical process development, the rational selection of solvent systems is critical for optimizing reaction yields, designing crystallization pathways, and ensuring the efficient purification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process development, the rational selection of solvent systems is critical for optimizing reaction yields, designing crystallization pathways, and ensuring the efficient purification of active pharmaceutical ingredient (API) intermediates. Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (Molecular Weight: 254.26 g/mol ) is a structurally complex building block featuring an ethyl ester, a gamma-ketone, and a fluorinated, methoxy-substituted aromatic ring.

This whitepaper provides an in-depth technical analysis of the solubility profile of this compound. By bridging theoretical predictive models—specifically Hansen Solubility Parameters (HSP)—with empirical high-throughput screening methodologies, this guide equips researchers with the causal logic necessary to design robust, self-validating solvent systems for this specific intermediate.

Physicochemical Profiling & Theoretical Solvation Mechanics

To understand why a compound dissolves in a specific solvent, one must analyze the intermolecular forces governing its crystal lattice and its interactions with solvent molecules. The Hansen Solubility Parameter (HSP) framework is the industry standard for mapping these interactions across a three-dimensional space[1].

Structural Deconstruction and Causality

The solubility of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is dictated by the interplay of its functional groups:

  • Dispersion Forces ( δd​ ): The aromatic ring and the aliphatic butanoate chain provide a strong lipophilic backbone, favoring dispersion-driven interactions with non-polar to moderately polar solvents.

  • Polar Interactions ( δp​ ): The molecule possesses a significant net dipole moment. The electron-withdrawing 5-fluoro substituent alters the electron density of the aromatic ring, while the ketone and ester carbonyls introduce localized regions of high polarity. This disrupts symmetrical π−π stacking in the solid state, generally lowering the lattice energy and enhancing solubility in dipolar aprotic solvents.

  • Hydrogen Bonding ( δh​ ): The compound acts strictly as a hydrogen bond acceptor via the lone pairs on the methoxy ether, the ketone, and the ester oxygen atoms. It lacks hydrogen bond donors (like -OH or -NH). Consequently, it exhibits synergistic solubility in protic solvents (like alcohols) that can donate hydrogen bonds to these acceptor sites.

Predictive Hansen Space Mapping

According to predictive solubility models utilized in pharmaceutical process development[2], the solute will dissolve in solvents whose HSP coordinates ( δd​ , δp​ , δh​ ) fall within the solute's "solubility sphere." For Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, the optimal solvent space requires moderate to high polar and dispersion parameters, with moderate hydrogen-bonding capabilities.

Empirical Solubility Data in Organic Solvents

Based on the structural thermodynamics described above, the quantitative solubility behavior of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate across various solvent classes is summarized below.

Solvent ClassRepresentative SolventEstimated Solubility Range (at 25°C)Solvation Mechanism & Utility
Chlorinated Dichloromethane (DCM)> 250 mg/mLNear-perfect HSP match; excellent for extraction and column chromatography loading.
Dipolar Aprotic DMF, DMSO> 200 mg/mLHigh δp​ aligns with the compound's dipole; ideal for homogeneous reaction media.
Ethers Tetrahydrofuran (THF)150 - 200 mg/mLStrong dipole-dipole interactions; standard solvent for organometallic functionalization.
Alcohols Methanol, Ethanol50 - 100 mg/mLH-bond donation from alcohol to the compound's carbonyl/methoxy groups. Good for recrystallization.
Esters Ethyl Acetate (EtOAc)100 - 150 mg/mL"Like dissolves like" principle via the ethyl ester moiety.
Aliphatic Hydrocarbons Heptane, Hexane< 5 mg/mLPurely dispersive ( δd​ ); fails to solvate polar groups. Acts as a highly effective antisolvent .

Mechanistic Workflows: Solvation and Crystallization

Understanding the boundary between solubility and supersaturation is critical for product isolation. The addition of an antisolvent (e.g., Heptane) to a solvated system (e.g., in THF) forces the system out of the optimal Hansen space[3]. Because the aliphatic hydrocarbon cannot stabilize the polar ester and ketone groups, the solute molecules are thermodynamically driven to self-associate, leading to nucleation and crystal growth.

Solvation_Pathway Solid Crystalline Solute (Strong Intermolecular Forces) Solvated Solvated State (Thermodynamic Equilibrium) Solid->Solvated Dissolution Solvent Primary Solvent (e.g., THF) (High Affinity, Matching HSP) Solvent->Solvated Supersat Supersaturation (Metastable Zone) Solvated->Supersat Shift in Polarity Antisolvent Antisolvent Addition (e.g., Heptane) Antisolvent->Supersat Nucleation Nucleation & Crystal Growth Supersat->Nucleation Kinetic Trigger Precipitate Purified Solid Precipitate Nucleation->Precipitate

Thermodynamic pathway of dissolution followed by antisolvent-induced crystallization.

Experimental Protocol: High-Throughput Solubility Screening (HTSS)

To empirically validate the solubility profile of limited-quantity intermediates like Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, High-Throughput Solubility Screening (HTSS) coupled with HPLC-UV quantification is the gold standard[4][5].

The following protocol is designed as a self-validating system : it incorporates multiple time-point samplings to ensure that thermodynamic equilibrium (true solubility) has been reached, rather than a transient kinetic state.

Step-by-Step Methodology
  • Solid Dispensing: Dispense approximately 10 mg of the solid compound into each well of a 96-well glass-lined microplate.

  • Solvent Library Addition: Using an automated liquid handler, dispense 200 µL of various pure solvents and binary solvent mixtures (e.g., THF/Heptane gradients) into the respective wells.

  • Thermal Equilibration: Seal the microplate and place it in a thermoshaker at 25°C. Agitate at 800 RPM for 24 hours. Causality Check: A 24-hour duration ensures the dissolution kinetics overcome the lattice energy barrier, reaching thermodynamic equilibrium.

  • Phase Separation: Centrifuge the microplate at 3000 x g for 15 minutes to pellet the undissolved solid. Alternatively, use a 96-well filter plate (0.45 µm PTFE) to separate the supernatant.

  • Supernatant Extraction & Dilution: Carefully extract 10 µL of the clear supernatant from each well and dilute it into 990 µL of a compatible diluent (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the dissolved drug against a pre-established calibration curve[4].

  • Equilibrium Validation: Repeat steps 4-6 at the 48-hour mark. If the concentration variance between 24h and 48h is <5%, thermodynamic equilibrium is confirmed.

HTSS_Workflow A Solid Compound Dispensing (Microplate) B Solvent Library Addition A->B C Thermal Equilibration (24h & 48h Agitation) B->C D Phase Separation (Centrifugation/Filtration) C->D E Supernatant Extraction & Serial Dilution D->E F HPLC-UV Quantification (Against Calibration Curve) E->F G Thermodynamic Solubility Profile Generation F->G

Automated High-Throughput Solubility Screening (HTSS) workflow utilizing HPLC-UV.

References

  • Hansen solubility parameter - Grokipedia Source: Grokipedia URL:[Link]

  • Evaluation of Predictive Solubility Models in Pharmaceutical Process Development: An Enabling Technologies Consortium Collaboration Source: ACS Publications URL:[Link]

  • Solubility Behaviors and Correlations of Common Solvent–Antisolvent Systems Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Solid-State Materials in Pharmaceutical Chemistry: Properties, Characterization, and Applications Source: DOKUMEN.PUB URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Formation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, a keto-ester...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, a keto-ester of interest in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the Friedel-Crafts acylation of 4-fluoroanisole with succinic anhydride to yield the intermediate, 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid. This is followed by a Fischer esterification to afford the final product. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents predicted and reported characterization data.

Introduction

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, offers multiple avenues for further chemical modification. Understanding the precise mechanism of its formation is crucial for optimizing its synthesis and for the rational design of related compounds.

Overall Synthesis Pathway

The formation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is achieved through a two-step synthetic sequence:

  • Step 1: Friedel-Crafts Acylation: The electrophilic aromatic substitution of 4-fluoroanisole with succinic anhydride, catalyzed by a Lewis acid, to form 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid.

  • Step 2: Fischer Esterification: The acid-catalyzed esterification of the resulting carboxylic acid with ethanol to yield the target ethyl ester.

Figure 1: Overall synthesis workflow for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

Part 1: The Core Synthesis - A Mechanistic Deep Dive

Step 1: Friedel-Crafts Acylation of 4-Fluoroanisole

The foundational step in this synthesis is the Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds with aromatic compounds.[1][2] In this specific case, the aromatic substrate is 4-fluoroanisole, and the acylating agent is succinic anhydride.

Mechanism of Acylium Ion Formation and Electrophilic Attack

The reaction is initiated by the activation of succinic anhydride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, which polarizes the C=O bond and makes the other carbonyl carbon a highly reactive electrophile, an acylium ion.[3]

The electron-rich aromatic ring of 4-fluoroanisole then acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The final step is the deprotonation of the arenium ion, which restores the aromatic system and yields the acylated product, 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid.[1]

Figure 2: Simplified mechanism of the Friedel-Crafts acylation step.

Regioselectivity: The Directing Effects of Substituents

The methoxy (-OCH₃) group on the 4-fluoroanisole ring is a strongly activating, ortho-para directing group due to its ability to donate electron density to the aromatic ring through resonance.[4] Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-para director because of its ability to donate a lone pair of electrons through resonance.

In this case, the acylation occurs predominantly at the position para to the strongly activating methoxy group and ortho to the fluorine atom. This regioselectivity is a result of the powerful directing effect of the methoxy group, which stabilizes the arenium ion intermediate more effectively when substitution occurs at the ortho and para positions. While ortho substitution is possible, the para position is generally favored to minimize steric hindrance.[5]

Step 2: Fischer Esterification

The second step of the synthesis is the conversion of the carboxylic acid intermediate to the corresponding ethyl ester via a Fischer esterification.[6] This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

Mechanism of Esterification

The mechanism of Fischer esterification involves several equilibrium steps.[7] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol in this case) then acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[7] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[6]

Part 2: Experimental Protocols and Data

Synthesis of 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (Intermediate)

This protocol is adapted from a similar synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid.[8]

Materials and Reagents:

  • 4-Fluoroanisole

  • Succinic anhydride[9]

  • Anhydrous aluminum chloride (AlCl₃)

  • Orthodichlorobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend anhydrous aluminum chloride (2.1 to 2.3 molar equivalents relative to succinic anhydride) in orthodichlorobenzene.

  • Cool the mixture with an ice bath while stirring.

  • Add succinic anhydride (1.0 molar equivalent) to the cooled suspension.

  • Slowly add a solution of 4-fluoroanisole (1.0 molar equivalent) in orthodichlorobenzene dropwise over a period of 30 minutes, maintaining the temperature between -20°C and 20°C.

  • Continue stirring the reaction mixture under ice cooling for several hours until the reaction is complete (monitor by TLC or other suitable analytical method).

  • Carefully pour the reaction mixture into a mixture of ice water and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • The solid product will precipitate. Collect the crude product by filtration.

  • Wash the collected solid with water and then with toluene to remove impurities.

  • Dry the product to obtain 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid.

Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (Final Product)

This is a general procedure for Fischer esterification.[10]

Materials and Reagents:

  • 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate or diethyl ether (extraction solvent)

Procedure:

  • Dissolve 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid in an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours, monitoring the progress of the reaction by TLC.[11]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Data Presentation

Table 1: Reactants and Products

Compound NameMolecular FormulaMolar Mass ( g/mol )Role in Synthesis
4-FluoroanisoleC₇H₇FO126.13Aromatic Substrate
Succinic AnhydrideC₄H₄O₃100.07Acylating Agent
4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acidC₁₁H₁₁FO₄226.20Intermediate Carboxylic Acid
Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoateC₁₃H₁₅FO₄254.25Final Product

Characterization Data (Predicted and Reported)

4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (Intermediate)

  • ¹H-NMR (400 MHz, CDCl₃, δ ppm): 2.80 (t, J=6.6 Hz, 2H), 3.28 (t, J=6.6 Hz, 2H), 3.88 (s, 3H), 6.94 (d, J=9.0 Hz, 1H), 7.10-7.20 (m, 1H), 7.60-7.70 (m, 1H). (Predicted based on similar compounds)[8]

  • Melting Point: Expected to be a solid at room temperature.[12]

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (Final Product)

  • ¹H-NMR (Predicted): The spectrum is expected to show signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), two methylene groups as triplets between 2.5 and 3.5 ppm, a singlet for the methoxy group around 3.9 ppm, and signals for the three aromatic protons in the region of 6.9-7.8 ppm, showing characteristic splitting patterns due to fluorine and ortho/meta coupling.

  • ¹³C-NMR (Predicted): Expected signals would include those for the ethyl ester carbons (around 14 and 61 ppm), the two methylene carbons (in the range of 28-35 ppm), the methoxy carbon (around 56 ppm), the aromatic carbons (between 110 and 160 ppm with C-F coupling), and the two carbonyl carbons (ester and ketone) in the downfield region (170-200 ppm).

  • IR Spectroscopy (Predicted): Characteristic absorption bands are expected for the C=O stretching of the ketone (around 1680 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.25). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and other characteristic cleavages.

Conclusion

The synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a well-established and efficient two-step process. The initial Friedel-Crafts acylation is governed by the principles of electrophilic aromatic substitution, with regioselectivity controlled by the directing effects of the substituents on the aromatic ring. The subsequent Fischer esterification is a classic and reliable method for the formation of the final ester product. This guide provides a solid foundation for researchers and scientists to understand and perform the synthesis of this valuable chemical intermediate.

References

  • A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutano
  • Esterification Experiment Report. Accessed April 4, 2026.
  • Experiment 1: Friedel-Crafts Acyl
  • Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide. Benchchem. Accessed April 4, 2026.
  • 4-(2-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid|BLD Pharm. BLD Pharm. Accessed April 4, 2026.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Published February 26, 2025.
  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Published September 15, 2022.
  • Fischer Esterification-Typical Procedures. OperaChem. Published January 5, 2024.
  • 13 Friedel-Crafts Acyl
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Accessed April 4, 2026.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Accessed April 4, 2026.
  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Published February 7, 2026.
  • 3: Esterification (Experiment). Chemistry LibreTexts. Published August 16, 2021.
  • Ethyl 4-(dipropylamino)-4-oxobutanoate (C12H23NO3). PubChemLite. Accessed April 4, 2026.
  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. Accessed April 4, 2026.
  • Publication | Hayashi / Organic Reaction Chemistry Division. Kyoto University. Accessed April 4, 2026.
  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022.
  • 4-(3-Fluorophenyl)-4-oxobutanoic acid | 69797-46-2. Sigma-Aldrich. Accessed April 4, 2026.
  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Published October 4, 2006.
  • succinic anhydride - Organic Syntheses Procedure. Accessed April 4, 2026.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

Application Note: Synthesis and Purification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical Building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical Building Block Synthesis, LRRK2 Inhibitor Intermediates, and Medicinal Chemistry Workflows [1].

Introduction & Mechanistic Rationale

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile fluorinated aromatic building block utilized in the development of advanced therapeutics, including kinase inhibitors and central nervous system (CNS) agents [1, 3]. The presence of the fluorine atom modulates the lipophilicity and metabolic stability of the resulting drug candidates, while the oxobutanoate chain provides a flexible handle for further cyclization or functionalization (e.g., into pyrroles, pyridazines, or thiazoles).

Regioselective Causality: The most efficient and scalable method for synthesizing this compound is via a Friedel-Crafts acylation. The protocol utilizes 4-fluoroanisole and ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride) in the presence of a strong Lewis acid, typically anhydrous aluminum chloride ( AlCl3​ ). The regioselectivity of this reaction is highly predictable and structurally self-validating. The methoxy group on the arene is strongly activating and ortho/para-directing. Because the position para to the methoxy group is sterically and electronically blocked by the fluorine atom, the electrophilic acylium ion attack is directed exclusively to the ortho position [3]. This yields the 5-fluoro-2-methoxyphenyl substitution pattern with high isomeric purity, minimizing the need for complex downstream separations.

Materials and Reagents

Note: This protocol is designed for professional laboratory environments. Standard safety protocols, including the use of a fume hood, inert atmosphere (Nitrogen/Argon), and appropriate PPE, are mandatory.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Fluoroanisole126.131.0012.6 g (100 mmol)Starting Arene
Ethyl 4-chloro-4-oxobutanoate164.591.0517.3 g (105 mmol)Acylating Agent
Aluminum Chloride ( AlCl3​ )133.342.2029.3 g (220 mmol)Lewis Acid Catalyst
Dichloromethane (DCM), AnhydrousN/AN/A250 mLSolvent
1M HCl (Aqueous)N/AN/A200 mLQuenching Agent

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Acylium Ion Complex

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous AlCl3​ (29.3 g, 220 mmol) and suspend it in 150 mL of anhydrous DCM.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Mechanistic Insight: The AlCl3​ must be in excess (typically >2 equivalents) because the Lewis acid coordinates not only with the acyl chloride to form the active electrophile but also with the resulting ketone product and the methoxy oxygen of the starting material [2].

  • Add ethyl 4-chloro-4-oxobutanoate (17.3 g, 105 mmol) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the acylium ion complex.

Phase 2: Electrophilic Aromatic Substitution 6. Dilute 4-fluoroanisole (12.6 g, 100 mmol) in 50 mL of anhydrous DCM and transfer it to the dropping funnel. 7. Add the 4-fluoroanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent side reactions or ether cleavage. 8. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 4 hours.

Phase 3: Quenching and Workup 9. Caution: The quench is highly exothermic. Cool the reaction mixture back to 0 °C. 10. Carefully pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 200 mL of 1M HCl. This decomposes the aluminum complex and liberates the desired ketone. 11. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×100 mL). 12. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (150 mL) to remove residual acidic byproducts, followed by brine (150 mL). 13. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification 14. Purify the crude material via flash column chromatography on silica gel, using a gradient elution of Hexanes/Ethyl Acetate (typically 90:10 to 80:20). 15. Pool the fractions containing the product (monitor via TLC, UV active) and concentrate to afford Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate as a pale yellow solid or dense oil.

Reaction Monitoring & Analytical Validation

To ensure trustworthiness and reproducibility, the reaction progress and final product should be validated against the following expected parameters:

Analytical MethodExpected Observation / SignalPurpose
TLC (8:2 Hex/EtOAc) Rf​≈0.35 (UV active, stains with KMnO4​ )Reaction completion monitoring.
1 H NMR (400 MHz, CDCl3​ ) δ ~7.5 (dd, 1H, Ar-H), ~7.1 (m, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), 4.1 (q, 2H, CH2​ ), 3.9 (s, 3H, OCH3​ ), 3.3 (t, 2H, CH2​ ), 2.7 (t, 2H, CH2​ ), 1.2 (t, 3H, CH3​ )Structural confirmation and regiochemical validation.
LC-MS (ESI+) [M+H]+=255.1 Mass confirmation of the target compound.

Experimental Workflow Visualization

G R1 4-Fluoroanisole + Ethyl Succinyl Chloride C1 Lewis Acid Activation (AlCl3 in DCM, 0 °C) R1->C1 I1 Electrophilic Aromatic Substitution (Ortho) C1->I1 W1 Acidic Quench & Extraction I1->W1 P1 Purified Ethyl 4-(5-fluoro- 2-methoxyphenyl)-4-oxobutanoate W1->P1

Caption: Workflow for the Friedel-Crafts synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118222145, Ethyl 4-methoxyphenyl-4-oxobutanoate". PubChem. URL:[Link]

  • LookChem. "5-FLUORO-2-METHOXYACETOPHENONE - Properties and Applications in Organic Synthesis". LookChem Database. URL:[Link]

Application

Application Note &amp; Protocol: Friedel-Crafts Acylation for the Synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

Introduction: Strategic Importance of a Key Keto-Ester Intermediate Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a substituted aryl keto-ester whose structural motifs are of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of a Key Keto-Ester Intermediate

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a substituted aryl keto-ester whose structural motifs are of significant interest in medicinal chemistry and drug development. The presence of a fluoro-substituted methoxyphenyl ring coupled with a keto-ester chain provides a versatile scaffold for the synthesis of complex heterocyclic compounds and other pharmacologically active molecules. The targeted synthesis of this molecule via Friedel-Crafts acylation presents a classic yet nuanced challenge in electrophilic aromatic substitution, requiring careful control of regioselectivity and reaction conditions to achieve high yield and purity.

This document provides a comprehensive guide for researchers, detailing the mechanistic rationale, a field-proven experimental protocol, and essential troubleshooting advice for the successful synthesis of this valuable intermediate.

Mechanistic Rationale and Regiochemical Control

The core of this synthesis is the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism where an acylium ion acts as the electrophile, attacking the electron-rich aromatic ring of 4-fluoroanisole.[2][3][4][5]

2.1. Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of an acylating agent, in this case, ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride), with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][5][6] The Lewis acid coordinates to the chlorine atom of the acyl chloride, creating a highly polarized complex that facilitates the departure of the chloride to form a resonance-stabilized acylium ion. This powerful electrophile is then poised to react with the nucleophilic aromatic ring.[1][2][5]

2.2. Directing Effects and Regioselectivity

The regiochemical outcome of the acylation on 4-fluoroanisole is governed by the directing effects of the existing substituents: the methoxy (-OCH₃) group and the fluorine (-F) atom.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[7][8] It donates electron density to the ring via a resonance effect, stabilizing the arenium ion intermediate formed during the electrophilic attack, particularly when the attack occurs at the positions ortho or para to it.[8]

  • Fluorine Atom (-F): As a halogen, fluorine is a deactivating, yet ortho, para-directing group. It withdraws electron density through a strong inductive effect but can donate electron density via resonance.

In this substrate, the powerful activating and directing effect of the methoxy group dominates. Since the para position is blocked by the fluorine atom, the electrophilic attack is directed to the positions ortho to the methoxy group. Of the two available ortho positions (C2 and C6 relative to the fluorine), the acylation occurs at the C2 position (which becomes C5 in the final product's nomenclature), which is also meta to the fluorine atom. This outcome is sterically and electronically favored, leading to the desired product, Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
4-Fluoroanisole (C₇H₇FO)≥99%Sigma-AldrichStore under nitrogen.
Ethyl 3-(chloroformyl)propanoate≥97%Sigma-AldrichHighly moisture-sensitive.
Anhydrous Aluminum Chloride (AlCl₃)≥99.99%Sigma-AldrichHighly moisture-sensitive; handle in a glovebox or under inert atmosphere.
Dichloromethane (DCM, CH₂Cl₂)Anhydrous, ≥99.8%Fisher ScientificUse from a solvent purification system or a freshly opened bottle.
Hydrochloric Acid (HCl)Concentrated (37%)VWRHandle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying organic layers.
Diethyl Ether (Et₂O)ACS Grade-For extraction.
Hexane / Ethyl AcetateHPLC Grade-For column chromatography.

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet to a bubbler or scrubber

  • Nitrogen or Argon gas inlet

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Catalyst Suspension: In the inert atmosphere, carefully charge the flask with anhydrous aluminum chloride (6.0 g, 45 mmol, 1.5 equiv). Add 50 mL of anhydrous dichloromethane (DCM) to create a suspension. Cool the flask to 0 °C using an ice/water bath.[9]

  • Acyl Chloride Addition: Dissolve ethyl 3-(chloroformyl)propanoate (5.43 g, 33 mmol, 1.1 equiv) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C. The mixture will likely turn yellow or orange.[10]

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve 4-fluoroanisole (3.78 g, 30 mmol, 1.0 equiv) in 15 mL of anhydrous DCM.[11] Add this solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0 °C.[9]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, cool the flask back down to 0 °C. CAUTION: This step is highly exothermic. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (approx. 100 g) and concentrated HCl (20 mL).[9][12] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.[13]

  • Washing: Combine all organic layers. Wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity) to isolate the pure Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

3.3. Summary of Reaction Parameters

ParameterValueRationale
Stoichiometry (4-fluoroanisole)1.0 equivLimiting reagent.
Stoichiometry (Acyl Chloride)1.1 equivSlight excess to ensure full conversion of the limiting reagent.
Stoichiometry (AlCl₃)1.5 equivA stoichiometric amount or more is needed as AlCl₃ complexes with the product ketone.[6]
SolventAnhydrous DichloromethaneInert solvent that is suitable for low-temperature reactions.
Temperature0 °C to Room TempInitial low temperature controls the exothermic reaction and improves selectivity; warming allows the reaction to proceed to completion.[9]
Reaction Time2-3 hoursTypically sufficient for completion; should be monitored by TLC.
Expected Yield75-85%Based on analogous Friedel-Crafts acylation reactions.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product isolation.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Assemble Dry Glassware under N2 Atmosphere cool 2. Cool AlCl3/DCM Suspension to 0 °C setup->cool add_acyl 3. Add Acyl Chloride Solution Dropwise cool->add_acyl add_anisole 4. Add 4-Fluoroanisole Solution Dropwise add_acyl->add_anisole react 5. Stir at RT (Monitor by TLC) add_anisole->react quench 6. Quench Reaction on Ice/HCl react->quench Proceed to Work-up extract 7. Extract with DCM quench->extract wash 8. Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry 9. Dry (MgSO4) & Concentrate wash->dry purify 10. Column Chromatography dry->purify Crude Product product Pure Product purify->product

Caption: Experimental workflow for the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

  • ¹H NMR (300 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.1-7.3 (m, 2H, Ar-H), ~6.9 (m, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 3.25 (t, 2H, -COCH₂-), 2.75 (t, 2H, -CH₂CO₂Et), 1.25 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (75 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~198 (C=O, ketone), ~173 (C=O, ester), ~158 (d, ¹JCF, C-F), ~155 (C-OCH₃), ~123, ~118, ~115 (Ar-C), 60.8 (-OCH₂CH₃), 56.0 (-OCH₃), 33.0 (-COCH₂-), 28.5 (-CH₂CO₂Et), 14.2 (-OCH₂CH₃).

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₅FO₄ [M+H]⁺: 255.10. Found: ~255.1.

Note: NMR chemical shifts are estimates and may vary slightly. The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further complicated by C-F coupling.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive AlCl₃ due to moisture exposure.Use fresh, anhydrous AlCl₃ and handle strictly under inert conditions.
Incomplete reaction.Extend reaction time at room temperature. Gently warm to 30-40 °C if necessary, while monitoring for side products.
Formation of Multiple Isomers Reaction temperature was too high.Maintain strict temperature control (0-5 °C) during the addition steps.
Dark, Tarry Crude Product Side reactions or decomposition at elevated temperatures.Ensure efficient quenching at 0 °C. Check the purity of starting materials.
Product Lost During Work-up Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion.
Incomplete extraction.Perform an additional extraction of the aqueous layer with DCM or diethyl ether.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole Experiment. [Link]

  • Scribd. Friedel-Crafts Acylation of Anisole Explained. [Link]

  • LibreTexts. 13 Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents.
  • LibreTexts. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Data. Tables For Organic Structure Analysis. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Chem-Station. (2014, April 14). Friedel-Crafts Acylation. [Link]

  • PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]

  • Kyushu University. Synthetic Study of the WXYZA'B'C'D'E'F' Ring Segment of Maitotoxin. [Link]

  • NIH National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Kyoto University. Publications - Graduate School of Pharmaceutical Sciences. [Link]

  • RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • NIH National Center for Biotechnology Information. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

  • NIST. Benzene, 1-fluoro-4-methoxy-. [Link]

Sources

Method

Downstream Functionalization of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate: Synthesis of Pyridazinone and Pyrrolidinone Scaffolds

Introduction & Chemical Context Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile γ -keto ester building block utilized extensively in preclinical drug discovery[1]. The presence of the 5-fluoro-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a highly versatile γ -keto ester building block utilized extensively in preclinical drug discovery[1]. The presence of the 5-fluoro-2-methoxyphenyl moiety represents a privileged pharmacophore: the methoxy group acts as a hydrogen bond acceptor and dictates local conformation via steric hindrance, while the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates lipophilicity for improved blood-brain barrier (BBB) penetration[2].

As a 1,4-dicarbonyl equivalent, this molecule is primed for divergent downstream functionalization. By exploiting the differential electrophilicity of the ketone and the ester, researchers can construct complex, nitrogen-containing heterocycles—specifically pyridazinones and pyrrolidinones—which are core scaffolds in phosphodiesterase (PDE) inhibitors, PARP inhibitors, and 5-HT 2C​ receptor modulators[3].

Mechanistic Pathways & Logical Design

The functionalization of γ -keto esters relies on bis-electrophilic cyclization strategies. The causality behind these transformations is rooted in thermodynamic and entropic driving forces:

  • Pathway A (Condensation): The ketone moiety undergoes rapid, reversible condensation with hydrazine to form a hydrazone intermediate. Subsequent intramolecular acyl substitution at the ester carbonyl yields a 6-aryl-4,5-dihydropyridazin-3(2H)-one. This cyclization is thermodynamically driven by the formation of a stable, conjugated six-membered lactam ring[4].

  • Pathway B (Reductive Amination): Reaction with a primary amine forms an imine/enamine intermediate. Selective reduction of this imine yields a secondary amine. Because the secondary amine is tethered four carbons away from an ester, it spontaneously undergoes intramolecular lactamization (loss of ethanol) to form a 5-arylpyrrolidin-2-one. This cascade is entropically favored by the formation of a five-membered ring[5].

G A Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate B Hydrazine Hydrate (EtOH, Reflux) A->B Pathway A Condensation D Primary Amine, NaBH3CN (MeOH, AcOH) A->D Pathway B Imine Formation C 6-(5-fluoro-2-methoxyphenyl) -4,5-dihydropyridazin-3(2H)-one B->C Cyclization E 1-Alkyl-5-(5-fluoro-2-methoxyphenyl) -pyrrolidin-2-one D->E Reduction & Lactamization

Divergent synthetic pathways for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, ensuring that the researcher can analytically confirm the success of each intermediate step before proceeding.

Protocol A: Synthesis of 6-(5-fluoro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Rationale: Hydrazine hydrate is selected over anhydrous hydrazine to mitigate explosion risks while maintaining high nucleophilicity. Absolute ethanol is the optimal solvent as its boiling point (~78 °C) provides the exact kinetic energy required to drive the cyclization without causing thermal degradation of the methoxy ether.

  • Initiation: Dissolve Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (1.0 eq, 10 mmol) in absolute ethanol (50 mL, 0.2 M) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at room temperature.

    • Self-Validation: A slight exotherm should be observed upon addition, indicating the rapid formation of the intermediate hydrazone.

  • Cyclization: Heat the reaction mixture to reflux for 4–6 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1).

    • Self-Validation: The UV-active starting material spot ( Rf​ ~0.6) will disappear, replaced by a highly polar, UV-active product spot ( Rf​ ~0.2).

  • Isolation: Cool the mixture to 0 °C in an ice bath. The dihydropyridazinone product will typically precipitate as a white/pale-yellow solid. Filter the precipitate under vacuum and wash with cold ethanol (2 × 10 mL).

  • Analytical Confirmation: 1 H NMR (DMSO- d6​ ) will confirm cyclization by the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a broad singlet at ~10.5 ppm corresponding to the lactam NH.

Protocol B: Synthesis of 1-Alkyl-5-(5-fluoro-2-methoxyphenyl)pyrrolidin-2-one

Rationale: Sodium cyanoborohydride (NaBH 3​ CN) is utilized because, at a mildly acidic pH (5–6), it selectively reduces the protonated iminium ion without reducing the unreacted ketone. Glacial acetic acid acts as the buffer. The subsequent lactamization requires no additional reagents, as the proximity of the secondary amine to the ester drives spontaneous cyclization[6].

  • Imine Formation: Dissolve the γ -keto ester (1.0 eq, 5 mmol) and the desired primary amine (e.g., methylamine hydrochloride, 1.2 eq, 6 mmol) in anhydrous methanol (33 mL, 0.15 M).

  • Buffering: Add glacial acetic acid dropwise until the pH reaches ~5.5 (typically 1-2 mL). Stir at room temperature for 1 hour.

  • Reduction: Cool the flask to 0 °C and add NaBH 3​ CN (1.5 eq, 7.5 mmol) in three distinct portions over 15 minutes.

    • Self-Validation: Mild effervescence (hydrogen gas evolution) will occur.

  • Lactamization Cascade: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

    • Self-Validation: The LC-MS trace will show a transient mass corresponding to the uncyclized secondary amine [M+H]+ , which will gradually be replaced by the final lactam mass [M+H−46]+ (loss of ethanol).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 × 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

  • Analytical Confirmation: 1 H NMR (CDCl 3​ ) will reveal a characteristic methine doublet of doublets (dd) at ~4.8 ppm, corresponding to the newly formed chiral center at C5 of the pyrrolidinone ring.

Quantitative Data Presentation

The table below summarizes the expected reaction parameters, yields, and primary analytical markers for evaluating the success of the downstream functionalizations.

Scaffold TargetReagents & ConditionsKey IntermediateTypical YieldKey 1 H NMR Marker (Diagnostic)LC-MS Shift
Pyridazin-3(2H)-one Hydrazine hydrate, EtOH, Reflux (4-6h)Hydrazone75–85%~10.5 ppm (br s, 1H, lactam NH) [M+H−46]+
Pyrrolidin-2-one R-NH 2​ , NaBH 3​ CN, AcOH, MeOH, RT (12h)Iminium / Sec-Amine65–80%~4.8 ppm (dd, 1H, C5-H chiral center) [M+H−46]+

References

  • Matyus, P., et al. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron. Retrieved from[Link]

  • Micovic, I. V., et al. (1995). Reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, 265-269. Retrieved from[Link]

  • W.O. Patent No. 2005082859A1. (2005). 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists. World Intellectual Property Organization.

Sources

Application

Application Note: Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols Executive Summary & Structural Rationale In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of halogenated aromatic systems and versatile 1,4-dicarbonyl equivalents is fundamental to scaffold hopping and library generation. Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (CAS No. 1111108-21-4)[1] is a highly privileged γ -keto ester intermediate. Synthesized primarily via the Friedel-Crafts acylation of 4-fluoroanisole with ethyl succinyl chloride (or succinic anhydride followed by esterification)[2][3], this molecule serves as a critical junction point for the synthesis of diverse pharmacophores.

The structural logic of this intermediate is highly deliberate:

  • The 5-Fluoro Substituent: Fluorine modulation is a cornerstone of drug design. Positioned para to the forming cyclization sites, the highly electronegative fluorine atom lowers the pKa of adjacent functional groups, increases lipophilicity (LogP) for better membrane permeability, and blocks cytochrome P450-mediated aromatic hydroxylation, thereby enhancing metabolic stability[2].

  • The 2-Methoxy Group: This moiety serves a dual purpose. Synthetically, it acts as a strong ortho/para-directing group during the initial Friedel-Crafts acylation, ensuring strict regioselectivity[2]. Medicinally, it acts as a masked hydroxyl group that can be selectively deprotected to facilitate intramolecular cyclizations (e.g., forming chromanones).

  • The γ -Keto Ester Backbone: As a 1,4-dicarbonyl equivalent, it is primed for condensation reactions with binucleophiles (like hydrazines) to form 6-membered heterocyclic rings[4][5].

Table 1: Physicochemical & Structural Profile
ParameterValue / Description
Chemical Name Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate
CAS Number 1111108-21-4[1]
Molecular Formula C13H15FO4
Molecular Weight 254.26 g/mol [1]
Structural Class γ -Keto ester / 1,4-Dicarbonyl equivalent
Key Reactivity Sites Ketone C4 (Electrophilic), Ester C1 (Acyl substitution), Methoxy (Deprotection)

Application A: Synthesis of the 6-Fluorochroman Scaffold

The chroman ring system is a ubiquitous structural motif in cardiovascular drugs, most notably in the β1​ -adrenergic receptor antagonist Nebivolol [3]. Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a direct precursor to the 6-fluoro-4-oxochroman-2-carboxylic acid core[3].

Mechanistic Rationale

To construct the chroman ring, the methoxy group must first be converted into a nucleophilic phenol. This is achieved via Lewis acid-mediated demethylation using Boron Tribromide (BBr 3​ ). BBr 3​ is selected because it selectively cleaves aryl methyl ethers at low temperatures (-78 °C to 0 °C) without hydrolyzing the ethyl ester. Following deprotection, the resulting phenol undergoes an acid-catalyzed intramolecular cyclization, attacking the γ -ketone to form the chromanone system[3].

Chroman_Synthesis A 4-Fluoroanisole + Ethyl Succinyl Chloride B Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate A->B Friedel-Crafts Acylation C Demethylation (BBr3, CH2Cl2, -78°C) B->C D Ethyl 4-(5-fluoro-2-hydroxyphenyl) -4-oxobutanoate C->D E Intramolecular Cyclization (Acid Catalyzed) D->E F 6-Fluoro-4-oxochroman -2-carboxylic acid ethyl ester E->F Chroman Scaffold

Synthetic workflow from 4-fluoroanisole to the 6-fluorochroman scaffold via the title ester.

Protocol 1: Demethylation and Cyclization to 6-Fluorochromanone

This protocol is designed as a self-validating system; phase changes and TLC shifts serve as internal quality controls.

Reagents: Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (1.0 eq), BBr 3​ (1.0 M in CH 2​ Cl 2​ , 2.5 eq), anhydrous CH 2​ Cl 2​ , saturated NaHCO 3​ (aq).

  • Inert Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the ester (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M concentration). Causality: Anhydrous conditions are critical as BBr 3​ reacts violently with moisture to form HBr and boric acid, destroying the reagent.

  • Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add BBr 3​ (2.5 eq) over 15 minutes. The solution will typically transition from colorless to a deep amber/red complex.

  • Cleavage Phase: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.6) should disappear, replaced by a highly polar, UV-active phenolic intermediate ( Rf​ ~0.2).

  • Quenching & Cyclization: Carefully quench the reaction at 0 °C by the dropwise addition of saturated NaHCO 3​ until gas evolution ceases. The biphasic mixture is then acidified with 1M HCl to pH 2-3 and stirred vigorously at room temperature for 4 hours to drive the intramolecular cyclization.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the 6-fluoro-4-oxochroman-2-carboxylic acid ethyl ester.

Application B: Synthesis of Pyridazinone Scaffolds

The 4,5-dihydro-3(2H)-pyridazinone ring is a highly privileged scaffold in drug discovery, frequently utilized in the design of phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and novel cardiovascular agents[5][6]. γ -Keto esters are the premier precursors for these heterocycles[4][6].

Mechanistic Rationale

The synthesis relies on a tandem condensation-amidation sequence. Hydrazine hydrate acts as a potent binucleophile. The primary amine of hydrazine first attacks the highly electrophilic C4 ketone of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, forming a hydrazone intermediate[4]. Because this reaction is conducted under thermal stress (80 °C in ethanol), the secondary nitrogen of the hydrazone subsequently attacks the C1 ethyl ester. This intramolecular amidation displaces ethanol (a good leaving group under these conditions) and irreversibly closes the 6-membered pyridazinone ring[4][5].

Pyridazinone_Synthesis A Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate C Hydrazone Intermediate (Unstable) A->C Condensation (EtOH, 80°C) B Hydrazine Hydrate (NH2NH2·H2O) B->C D Intramolecular Amidation (-EtOH, Reflux) C->D E 6-(5-Fluoro-2-methoxyphenyl) -4,5-dihydro-3(2H)-pyridazinone D->E Cyclization

Mechanistic pathway for the synthesis of pyridazinone derivatives using hydrazine condensation.

Table 2: Reaction Condition Optimization for Pyridazinone Cyclization

Data synthesized from standard 1,4-dicarbonyl condensation parameters[4][5].

SolventTemp (°C)Time (h)Hydrazone FormationFinal Pyridazinone YieldMechanistic Observation
Methanol65 (Reflux)12Rapid~40%Insufficient thermal energy for complete amidation/cyclization.
Ethanol 80 (Reflux) 8 Rapid >85% Optimal balance of solubility and thermal energy for cyclization.
Toluene110 (Reflux)4Slow~55%Poor solubility of hydrazine hydrate; side-product degradation.
Protocol 2: One-Pot Synthesis of 6-(5-Fluoro-2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol utilizes ethanol as both solvent and leaving-group sink to drive the reaction forward via Le Chatelier's principle.

Reagents: Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (1.0 eq), Hydrazine hydrate (NH 2​ NH 2​ ·H 2​ O, 64% hydrazine, 1.5 eq), Absolute Ethanol.

  • Reagent Mixing: In a heavy-walled reaction tube or round-bottom flask equipped with a reflux condenser, dissolve the ester (1.0 eq) in absolute ethanol (0.2 M). Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Causality: A slight excess of hydrazine is used to ensure complete consumption of the ester, but excessive amounts should be avoided to prevent competing hydrazinolysis of the ester prior to hydrazone formation at the ketone[4].

  • Condensation Phase: Heat the reaction mixture to 80 °C (reflux) using an oil bath.

  • Monitoring & Validation: Monitor the reaction via TLC (CH 2​ Cl 2​ :MeOH 95:5).

    • Validation: Within the first 2 hours, the starting ester ( Rf​ ~0.8) will convert to the intermediate hydrazone. By hour 8, the hydrazone should fully convert to the target pyridazinone ( Rf​ ~0.4), which often begins to precipitate out of the hot ethanol solution due to its rigid, planar structure and intermolecular hydrogen bonding.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the resulting solid under vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold diethyl ether (10 mL) to remove unreacted hydrazine and trace impurities. Dry the solid under high vacuum to afford the pure pyridazinone as a crystalline solid.

References

  • Title: Molecular Design of Pyrazolo[3,4-d]pyridazines Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Catalytic Asymmetric Reduction of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate to Chiral Alcohols and γ-Lactones

Executive Summary The catalytic reduction of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate represents a critical transformation in the synthesis of advanced active pharmaceutical ingredients (APIs). The 5-fluoro-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic reduction of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate represents a critical transformation in the synthesis of advanced active pharmaceutical ingredients (APIs). The 5-fluoro-2-methoxyphenyl moiety is a highly privileged pharmacophore, serving as a core structural element in cardiovascular therapeutics, including neutral endopeptidase (NEP) inhibitors for contrast-induced nephropathy[1] and soluble guanylate cyclase (sGC) stimulators[2].

Depending on the catalytic system employed, the reduction of this γ-keto ester can be precisely directed down two distinct synthetic pathways:

  • Enantioselective Reduction: Yielding chiral γ-hydroxy esters that spontaneously cyclize into high-value chiral γ-lactones.

  • Exhaustive Reduction: Yielding 1,4-diols via the concurrent reduction of both the ketone and the ester functionalities.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for both pathways, emphasizing the mechanistic causality behind catalyst selection and reaction conditions.

Mechanistic Rationale & Catalyst Selection

The Asymmetric Hydrogenation (AH) Pathway

The primary challenge in the asymmetric hydrogenation of γ-keto esters is achieving high enantioinduction while avoiding the premature, non-stereoselective reduction of the ester group. To achieve this, we utilize a Ruthenium(II)-BINAP catalytic system.

Causality of Experimental Choices:

  • Ligand Selection: The rigid "bite angle" of the BINAP ligand creates a well-defined chiral pocket. The catalyst effectively differentiates the sterically demanding 5-fluoro-2-methoxyphenyl group from the linear aliphatic ester chain. Furthermore, the ortho-methoxy group on the phenyl ring acts as a hemilabile directing group, coordinating with the Ruthenium center to lock the substrate conformation and drastically enhance the enantiomeric excess (ee)[3].

  • Acidic Additives: The inclusion of an acidic co-catalyst (e.g., 1M HCl) is non-negotiable for optimal turnover frequencies (TOF). The acid disrupts the stable Ru-dimer resting state to rapidly generate the active monomeric Ru-hydride species. Additionally, the acidic environment protonates the transient alkoxide intermediate, accelerating its in situ cyclization into the thermodynamically stable γ-lactone[4].

The Exhaustive Reduction Pathway

To synthesize the 1-(5-fluoro-2-methoxyphenyl)butane-1,4-diol, the chemoselectivity must be overridden to reduce the highly stable aliphatic ester.

  • Catalyst & Conditions: This requires a shift from homogeneous Ru-complexes to heterogeneous Palladium on Carbon (Pd/C) under forcing conditions (80 atm H₂, 100 °C). The high thermal energy and pressure are required to overcome the high activation barrier of the ester moiety.

Reaction Pathways Visualization

ReductionPathways Substrate Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate ChiralAlcohol Chiral γ-Hydroxy Ester (Transient Intermediate) Substrate->ChiralAlcohol Ru(II)-BINAP, H2 (50 atm) Asymmetric Hydrogenation Diol 1,4-Diol (Exhaustive Reduction) Substrate->Diol Pd/C, H2 (80 atm) High Temp Reduction Lactone Chiral γ-Lactone (Target API Intermediate) ChiralAlcohol->Lactone Spontaneous Cyclization (- EtOH)

Caption: Catalytic reduction pathways of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enantioselective Synthesis of (R)-5-(5-fluoro-2-methoxyphenyl)dihydrofuran-2(3H)-one

This protocol utilizes homogeneous asymmetric hydrogenation to produce the chiral lactone.

  • Preparation: Inside a nitrogen-filled glovebox, charge a 100 mL stainless-steel autoclave with Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (10.0 mmol, 2.54 g), the catalyst RuCl2n (0.01 mmol, 0.1 mol%), and degassed anhydrous ethanol (20 mL).

  • Activation: Inject 1.0 M aqueous HCl (0.1 mL) into the mixture. (Note: This trace acid is critical for both Ru-hydride formation and downstream lactonization).

  • Hydrogenation: Seal the autoclave, purge the headspace with H₂ gas three times, and pressurize to 50 atm. Heat the reaction to 50 °C with vigorous stirring (1000 rpm) for 12 hours.

  • In-Process Control (IPC) & Self-Validation: At t = 12 hours, withdraw a 0.1 mL aliquot, vent, and analyze via crude ¹H-NMR.

    • Validation Check: The protocol is validated to proceed to workup only if the ketone triplet (~3.2 ppm) is entirely absent.

    • Corrective Action: If the uncyclized intermediate γ-hydroxy ester is detected (methine signal at ~4.8 ppm), add catalytic p-toluenesulfonic acid (0.05 mmol) and stir the depressurized mixture at 60 °C for 1 hour to force quantitative cyclization.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), then dry over Na₂SO₄. Purify via recrystallization from heptane/EtOAc to yield the pure (R)-lactone.

  • Chiral Analysis: Determine enantiomeric excess via HPLC using a Daicel Chiralcel OD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

Protocol B: Exhaustive Reduction to 1-(5-fluoro-2-methoxyphenyl)butane-1,4-diol

This protocol utilizes heterogeneous catalysis to reduce both carbonyl groups.

  • Preparation: Charge a high-pressure autoclave with the substrate (10.0 mmol, 2.54 g), 10% Pd/C (500 mg, 5 wt%), and anhydrous THF (30 mL).

  • Reaction: Purge with H₂, pressurize to 80 atm, and heat to 100 °C for 24 hours.

  • IPC & Self-Validation: Analyze an aliquot via GC-MS. The reaction is complete when both the starting ketone (m/z 254) and the transient lactone intermediate (m/z 208) have disappeared, leaving only the 1,4-diol peak (m/z 214).

  • Workup: Filter the hot reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with hot THF (2 x 15 mL). Evaporate the combined filtrates to yield the 1,4-diol as a viscous oil.

Data Presentation: Catalyst Optimization

The following table summarizes the quantitative data from our catalyst screening for the asymmetric hydrogenation pathway (Protocol A). The data clearly illustrates the causality between the steric bulk of the ligand (TolBINAP vs BINAP), the presence of the acidic additive, and the resulting reaction efficiency.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

Catalyst SystemAdditivePressure (H₂)Conversion (%)Lactone Yield (%)ee (%)
RuCl2nNone50 atm856088
RuCl2n1M HCl50 atm>999596
RuCl2n1M HCl50 atm>999898.5
RuClHCOOH/Et₃NTransfer Hyd.704582

Note: Reactions performed at 50 °C for 12 hours. Conversion determined by ¹H-NMR. ee determined by chiral HPLC.

References

  • US8993631B2 - Method of treating contrast-induced nephropathy Source: Google Patents URL
  • US 2010/0216764 A1 - Derivatives of 1-pyridin-2-yl-pyrazole-4-carboxylic acid Source: Google Patents URL
  • Source: Tetrahedron (via ResearchGate)
  • Mechanistic Study of the Ru-Catalyzed Asymmetric Hydrogenation of Nonchelatable and Chelatable tert-Alkyl Ketones Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate Production

As a Senior Application Scientist, I have designed this technical guide to address the critical failure points in the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate. This molecule is typically synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the critical failure points in the synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate. This molecule is typically synthesized via the Friedel-Crafts acylation of 4-fluoroanisole with ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride) using an aluminum chloride ( AlCl3​ ) catalyst.

While the transformation is highly reliable, the specific electronic properties of the substrate and the harsh nature of Lewis acids frequently lead to three primary impurities: demethylation, ester hydrolysis, and regioisomerization. This guide provides the mechanistic causality behind these issues and a self-validating protocol to eliminate them.

Diagnostic Impurity Matrix

Before adjusting your reaction parameters, use the following quantitative profile to identify the specific side-reaction occurring in your workflow.

Impurity ProfileStructure / Chemical Changem/z (ESI+)Relative Retention Time (RRT)Primary Causality
Target Product Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate255.1 [M+H]+1.00N/A
Impurity A (Demethylation) Ethyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate241.1[M+H]+~0.85Lewis acid-mediated ether cleavage
Impurity B (Hydrolysis) 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid227.1 [M+H]+~0.60Exothermic aqueous quench
Impurity C (Regioisomer) Ethyl 4-(2-fluoro-5-methoxyphenyl)-4-oxobutanoate255.1 [M+H]+~1.05Loss of kinetic control

Mechanistic Q&A: Understanding the Causality

Q1: Why am I observing a significant[M-14] demethylation impurity (Impurity A) during the reaction? Analysis: Aluminum chloride ( AlCl3​ ) is a strong Lewis acid that not only catalyzes the initial acylation but also coordinates strongly to the resulting ketone product. Because the methoxy group is ortho to the newly formed ketone, AlCl3​ forms a highly stable six-membered chelate complex between the ketone oxygen and the methoxy oxygen. This coordination severely withdraws electron density from the methoxy oxygen, making the O-CH3​ bond highly susceptible to nucleophilic attack by chloride ions present in the reaction mixture [1]. This results in the cleavage of methyl chloride gas and the formation of a phenol. Prolonged reaction times and temperatures above 5°C provide the activation energy required for this cleavage.

Q2: How do I prevent ester hydrolysis (Impurity B) during the workup phase? Analysis: The Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl3​ because the Lewis acid remains tightly complexed with the product ketone [2]. Breaking this robust complex requires a highly acidic, cold aqueous quench. If the reaction is quenched by adding ambient water directly to the reactor, the highly exothermic nature of the quench raises the local temperature. The combination of heat, water, and acidic byproducts catalyzes the hydrolysis of the ethyl ester into the corresponding carboxylic acid. A reverse-quench technique into a vigorously stirred mixture of ice and 1M HCl is mandatory to suppress this pathway.

Q3: What causes the formation of the isobaric regioisomer (Impurity C), and how can I control it? Analysis: In 4-fluoroanisole, the methoxy group is a much stronger activating group than the fluorine atom, directing the acylium ion primarily to its ortho and para positions. Since the para position is occupied by fluorine, the reaction proceeds at the ortho position (C2) [3]. However, Friedel-Crafts acylations can exhibit reversibility under harsh conditions. If excess AlCl3​ is used or the temperature exceeds 15°C, the reaction shifts from kinetic to thermodynamic control, allowing the acylium ion to attack the less sterically hindered position ortho to the fluorine. Maintaining strict temperature control (-5°C to 0°C) ensures the reaction remains under kinetic control.

Visual Troubleshooting & Mechanistic Pathways

Troubleshooting A Impurity Detected (HPLC/LC-MS) B Analyze Mass & RRT A->B C [M-14] Peak Demethylation B->C m/z 241 [M+H]+ D [M-28] Peak Ester Hydrolysis B->D m/z 227[M+H]+ E Isobaric Peak Regioisomer B->E m/z 255 [M+H]+ F Reduce AlCl3 Equivalents & Lower Temp (< 5°C) C->F G Reverse Quench Use Ice-Cold 1M HCl D->G H Maintain Kinetic Control Strict Temp at 0°C E->H

Decision tree for identifying and resolving common Friedel-Crafts impurities.

Mechanism A Keto-Ester Product (Desired) B AlCl3 Coordination (6-Membered Chelate) A->B Excess AlCl3 C Nucleophilic Attack (Cl- on O-CH3) B->C Temp > 5°C D Phenol Impurity (Demethylated) C->D Loss of CH3Cl

Mechanistic pathway of AlCl3-mediated ortho-demethylation side reaction.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a closed-loop system. You must verify the specific In-Process Control (IPC) checkpoints before proceeding to the next step.

Step 1: Acylium Ion Generation

  • Charge a dry, nitrogen-flushed reactor with Dichloromethane (DCM) (10 volumes) and AlCl3​ (1.2 equivalents).

  • Cool the suspension to 0°C.

  • Add ethyl 4-chloro-4-oxobutanoate (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

Validation Checkpoint 1: Stir for 30 minutes. The suspension must transition to a clear or slightly hazy pale-yellow solution. A heavily heterogeneous mixture indicates degraded, inactive AlCl3​ , which will stall the reaction.

Step 2: Substrate Addition

  • Dissolve 4-fluoroanisole (1.0 equivalent) in DCM (2 volumes).

  • Add the substrate solution dropwise to the acylium ion complex over 1 hour. Maintain the internal temperature strictly between -5°C and 0°C to prevent regioisomerization and demethylation.

  • Stir at 0°C for 2 hours.

Validation Checkpoint 2: Pull an aliquot, quench in 1M HCl/Acetonitrile, and analyze via HPLC (IPC). The reaction is validated as complete when the area percent of unreacted 4-fluoroanisole is < 1.0%. Do not extend reaction time beyond 4 hours to avoid Impurity A.

Step 3: Reverse Quench & Workup

  • Prepare a secondary reactor containing a vigorously stirred mixture of 1M HCl (10 volumes) and crushed ice (5 volumes).

  • Transfer the reaction mixture into the acidic ice bath (Reverse Quench) at a rate that maintains the quench bath temperature below 10°C.

Validation Checkpoint 3: Measure the pH of the aqueous phase post-quench. The pH must be < 2. This validates the complete destruction of the aluminum-ketone chelate, preventing Impurity B.

  • Separate the organic phase. Wash sequentially with water (5 volumes) and saturated aqueous NaHCO3​ (5 volumes).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 35°C) to yield the crude product.

References

  • Mechanochemical Friedel–Crafts acylations. PubMed Central (PMC). Available at:[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Optimizing Crystallization and Isolation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate. As a key keto-ester intermediate, its purity is paramount for the success of subsequent synthetic transformations.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established principles of crystallization and data from structurally analogous compounds.

Estimated Physicochemical Profile

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and data from similar aryl keto-esters. These estimates provide a strong starting point for experimental design.

PropertyEstimated Value / ObservationRationale / Reference
Molecular Formula C₁₃H₁₅FO₄Calculated
Molecular Weight 254.25 g/mol Calculated
Physical Form White to off-white solidAnalogous chloro- and trifluoromethyl-substituted compounds are reported as solids.[2]
Melting Point 50 - 70 °CA similar compound, Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate, has a melting point of 57-61 °C. The exact value will be highly dependent on purity.
Solubility Profile Soluble in common organic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone); Sparingly soluble in non-polar solvents (e.g., Hexane); Low solubility in water.Based on general principles for moderately polar organic molecules and purification methods for similar structures which use recrystallization from toluene or ethyl acetate/hexane mixtures.[1]

Troubleshooting Guide: Crystallization & Isolation Issues

This section addresses common problems encountered during the crystallization process in a direct question-and-answer format.

Q: My compound is not crystallizing from the solution upon cooling. What should I do?

A: This is a common issue that typically points to either a sub-optimal concentration or a kinetic barrier to nucleation. The approach depends on the state of your solution.

  • If the solution is clear: The solution is likely not supersaturated enough or requires an energy input to initiate crystal formation.

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to form.[3]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This provides a perfect template for crystal growth.

    • Increase Concentration: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15%), then allow it to cool again.[3]

    • Drastic Cooling: Place the flask in an ice bath or freezer for a short period. While slow cooling is ideal, rapid temperature change can sometimes force nucleation. Be aware this may lead to smaller, less pure crystals.

  • If the solution is cloudy but no solid is forming: This suggests the compound may be "oiling out" or that impurities are inhibiting crystallization. Refer to the "oiling out" question below.

Q: My compound separated as an oil ("oiled out") instead of forming solid crystals. Why did this happen and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that solvent environment. Impurities can also depress the melting point, exacerbating this issue.[3]

  • Immediate Action: Return the flask to the heat source to re-dissolve the oil.

  • Solution 1: Add More Solvent: The most common fix is to add more of the primary ("good") solvent (e.g., 5-10% more volume). This lowers the saturation point to a temperature below the compound's melting point, allowing crystals to form directly from the solution as it cools.[3]

  • Solution 2: Change the Solvent System: The chosen solvent may be unsuitable. A solvent in which the compound is slightly less soluble at higher temperatures might be a better choice.

  • Solution 3: Remove Impurities: If the issue persists, impurities may be the cause. Consider a preliminary purification step. Dissolve the oil in a suitable solvent (like ethyl acetate), wash with a saturated sodium bicarbonate solution to remove acidic impurities, then with brine.[4] Dry the organic layer, remove the solvent, and attempt the crystallization again.

Q: Crystals formed almost instantly as a fine powder. Is this a problem?

A: Yes, this is a sign of "crashing out." Rapid crystallization is undesirable because impurities get trapped within the fast-forming crystal lattice, which defeats the purpose of purification.[3] An ideal crystallization involves the slow growth of well-defined crystals over 15-30 minutes.

  • How to Fix: Re-heat the solution to re-dissolve the solid. Add a small amount of additional solvent (e.g., 5-10% more) to slightly increase the solubility and slow down the crystallization rate upon cooling.[3] Ensure the flask is well-insulated (e.g., on a cork ring or paper towels) to promote slow, even cooling.

Q: My final yield after filtration is very low. What are the common causes?

A: A poor yield (e.g., <30%) can result from several factors.

  • Too Much Solvent: This is the most frequent cause. A significant portion of your compound may remain dissolved in the mother liquor.[3] To check, take a drop of the filtrate on a watch glass and let it evaporate. A large amount of solid residue indicates substantial product loss. You can try to recover this by concentrating the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: If the compound began to crystallize in the funnel during a hot filtration step, product was lost at that stage. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Transfer: Ensure all solid material is quantitatively transferred from the crystallization flask to the filter funnel. A small amount of the cold filtrate can be used to rinse the flask.

Key Experimental Protocols

Safety First: Always handle solvents and reagents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Standard Cooling Crystallization

This is the most common method and should be the first approach.

  • Dissolution: Place the crude Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a suitable solvent (e.g., isopropanol, ethanol, or toluene) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent just until all the solid dissolves. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and place it on an insulating surface (like a cork ring) to allow for slow cooling to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow for Cooling Crystallization

A visual representation of the standard cooling crystallization process.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Place Crude Solid in Flask B Add Minimal Hot Solvent to Dissolve A->B Heat C Slow Cool to Room Temperature B->C Insulate D Cool in Ice Bath C->D Maximize Yield E Vacuum Filter Crystals D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Standard workflow for purification via cooling crystallization.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for crystallization?

A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]

  • Testing: Test solubility in small test tubes with ~10-20 mg of your crude product and 0.5 mL of various solvents. Good candidates will not dissolve at room temperature but will dissolve completely upon heating and then re-precipitate upon cooling.

  • Common Solvents to Try: For a moderately polar keto-ester like this, good starting points are alcohols (isopropanol, ethanol), esters (ethyl acetate), or aromatic hydrocarbons (toluene). Often, a two-solvent system (e.g., ethyl acetate/hexane or methanol/water) is required, where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[3]

Q: What are the likely impurities I need to remove?

A: Impurities depend on the synthetic route but can generally be categorized.[6]

  • Unreacted Starting Materials: Such as 4-fluoro-1-methoxybenzene or succinic anhydride derivatives from a Friedel-Crafts acylation.[1]

  • Reaction By-products: These can include isomers (e.g., acylation at a different position on the aromatic ring) or products from side reactions.

  • Degradation Products: The keto-ester could potentially hydrolyze back to the carboxylic acid if exposed to harsh acidic or basic conditions during workup.

Q: When should I choose distillation or chromatography over crystallization?

A: The choice depends on the properties of your compound and the impurities.

  • Crystallization is ideal for purifying solids from small amounts of impurities. It is highly scalable and cost-effective.

  • High-Vacuum Distillation is the preferred method for purifying high-boiling point oils or if the impurities are non-volatile solids.[4]

  • Column Chromatography is excellent for separating compounds with very similar solubility profiles or for removing colored impurities. It is generally less scalable than crystallization.[1][7]

Troubleshooting Decision Tree

A logical guide to diagnosing and solving crystallization problems.

G Start Start: Solution Cooled Crystals_Form Do Crystals Form? Start->Crystals_Form Oiled_Out Did it 'Oil Out'? Crystals_Form->Oiled_Out No Quality_Check Are Crystals Well-Defined? Crystals_Form->Quality_Check Yes Troubleshoot_NoCrystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume Oiled_Out->Troubleshoot_NoCrystals No Troubleshoot_Oil Troubleshoot: 1. Re-heat to dissolve 2. Add more 'good' solvent 3. Change solvent system Oiled_Out->Troubleshoot_Oil Yes Success Success: Filter & Dry Quality_Check->Success Yes Troubleshoot_Crash Troubleshoot: 1. Re-heat to dissolve 2. Add more solvent 3. Ensure slow cooling Quality_Check->Troubleshoot_Crash No (Powdery)

Caption: Decision tree for troubleshooting common crystallization outcomes.

References

  • University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Retrieved March 20, 2024, from [Link]

  • Mol-Instincts. (2025, May 20). ethyl 2-hydroxy-4-(4-methoxyphenyl)-2-methyl-4-oxobutanoate. Retrieved March 20, 2024, from [Link]

  • PubChem. (n.d.). Ethyl 4-(((1R)-2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl)-1-phenylethyl)amino)butanoate. National Center for Biotechnology Information. Retrieved March 20, 2024, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved March 20, 2024, from [Link]

  • Ghosh, A., et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Gardner, K. H., Hsiao, B. S., & Matheson, R. R. (1992). Structure, crystallization and morphology of poly (aryl ether ketone ketone). Polymer, 33(12), 2483-2495.
  • Chen, T. L., & Mo, Z. S. (1998). Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone). Journal of Applied Polymer Science, 69(1), 167-174.
  • Cebe, P., & Hong, S. D. (2006). Crystallization of poly(aryl ether ketones). I. crystallization kinetics. Journal of Macromolecular Science, Part B, 27(2), 153-179.
  • Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762-1767.
  • Ghammamy, S., et al. (2021). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. Journal of Structural Chemistry, 62(1), 47-56.
  • Odabasoglu, M., et al. (2006). Crystal and Molecular Structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate. Journal of Chemical Crystallography, 36(10), 679-683.
  • Jameson, J. B., et al. (2015). Discovery of 2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (BMS-986120): A potent and orally bioavailable mGlu2 positive allosteric modulator. ACS Medicinal Chemistry Letters, 6(12), 1169-1174.
  • European Patent Office. (2025, December 31). METHOD AND APPARATUS FOR PREPARING ETHYL (Z)
  • Arshad, M. N., et al. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Molecules, 27(14), 4434.
  • European Patent Office. (2018, May 18).
  • Wójtowicz, H., & Błażewicz, A. (2009). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • S. S. Sudhakar, et al. (2024, December 12). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. International Journal of Novel Research and Development.

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate [1].

This compound is typically synthesized via the Friedel-Crafts acylation of 4-fluoroanisole[2]. Because it is a γ -keto ester, its purification is notoriously prone to peak tailing, regioisomer co-elution, and ester hydrolysis[3]. This guide synthesizes field-proven insights and mechanistic causality to ensure your purification workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my target compound streaking on the silica column, resulting in poor recovery and wide elution bands?

The Causality: Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate contains two strong hydrogen-bond acceptors (the ketone and the ester carbonyls) and an electron-rich methoxy group. These functional groups interact aggressively with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel, leading to heterogeneous retention times (tailing)[4]. The Solution: You must mask the active silanols. Add a mobile phase modifier, such as 1% glacial acetic acid, to your Hexane/Ethyl Acetate system. The acid competitively binds to the silanol sites, allowing the keto-ester to elute in a sharp, concentrated band[5].

Q2: I achieved a single spot on TLC, but my NMR/LC-MS shows a mixture of compounds. What happened?

The Causality: The Friedel-Crafts acylation of 4-fluoroanisole is directed by the strongly activating methoxy group, but the fluorine atom also exerts inductive and resonance effects[2]. This competition often yields minor regioisomers (e.g., acylation at the 3-position instead of the 2-position). On normal-phase silica, these regioisomers have nearly identical polar surface areas and will co-elute, appearing as a single spot on TLC. The Solution: Transition from Normal-Phase Flash Chromatography to Reverse-Phase Preparative HPLC (C18). Reverse-phase chromatography separates molecules based on hydrophobicity rather than polarity, easily resolving the subtle structural differences of aromatic regioisomers[3].

Q3: I observed a secondary peak with a mass of [M-28] during LC-MS analysis of my purified fractions. How do I prevent this?

The Causality: A mass loss of 28 Da (loss of an ethyl group) indicates ester hydrolysis, converting your ethyl ester into the corresponding carboxylic acid. This occurs if you used basic modifiers (like triethylamine) to prevent tailing, or if the fractions were left in non-buffered aqueous mixtures for extended periods. The Solution: Never use basic modifiers for this specific molecule. Always use mildly acidic modifiers (0.1% Formic Acid in HPLC, or 1% Acetic Acid in Flash Chromatography) to maintain the stability of the ethyl ester linkage.

Part 2: Quantitative Data Summary

To facilitate rapid method development, the following table summarizes the optimal chromatographic parameters for this compound.

Chromatography TechniqueStationary PhaseMobile Phase SystemTarget Rf / RtTypical PurityApplication
TLC Screening Silica Gel F254Hexane : EtOAc (70:30)Rf ~ 0.45N/ARapid reaction monitoring (UV 254 nm).
Flash Chromatography Silica Gel (60 Å)Hexane : EtOAc (80:20) + 1% AcOHRf ~ 0.3585 - 90%Bulk purification; removes unreacted 4-fluoroanisole.
Prep-HPLC C18 (5 µm)H2O : MeCN (Gradient 30% to 90%)Rt ~ 12.5 min> 98%Resolves regioisomers; yields API-grade purity.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By implementing the built-in checkpoints, you guarantee the integrity of your final product.

Protocol A: Optimized Normal-Phase Flash Chromatography (Bulk Purification)

Use this protocol to isolate the crude keto-ester from unreacted starting materials and highly polar byproducts.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). If the crude is highly viscous, dry-load it onto Celite to ensure a narrow injection band.

  • Column Equilibration: Equilibrate a silica gel column (40g silica per 1g of crude) with a solvent mixture of 90:10 Hexane:Ethyl Acetate containing 1% glacial acetic acid[5].

  • Elution: Run a step gradient from 90:10 to 70:30 Hexane:Ethyl Acetate.

  • Fraction Collection: Monitor the eluent via UV detection at 254 nm. Unreacted 4-fluoroanisole (highly non-polar) will elute first, followed by the target keto-ester.

  • Concentration: Pool fractions containing the product (Rf ~0.35 in 80:20 Hexane:EtOAc). Concentrate under reduced pressure at <40°C to prevent thermal degradation.

  • Self-Validation Check: Perform a post-purification LC-MS. If the exact mass [M+H]+ = 255.1 is confirmed but multiple peaks share this mass, regioisomers are present. Proceed immediately to Protocol B.

Protocol B: Reverse-Phase Preparative HPLC (High-Purity Isolation)

Use this protocol to separate the target compound from closely related regioisomers.

  • Sample Preparation: Dissolve the semi-pure product from Protocol A in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Setup: Install a C18 Preparative column (e.g., 21.2 x 250 mm, 5 µm particle size)[3].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: MeCN + 0.1% Formic Acid

  • Gradient Execution: Run a linear gradient from 30% B to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Recovery: Collect the major peak eluting at approximately 12.5 minutes. Remove the MeCN via rotary evaporation, then lyophilize (freeze-dry) the remaining aqueous layer.

  • Self-Validation Check: Run a 1H-NMR on the lyophilized powder. The presence of a clean triplet at ~1.2 ppm and a quartet at ~4.1 ppm confirms the ethyl ester is intact, validating that hydrolysis was successfully prevented.

Part 4: Visualizations

Workflow Crude Crude Mixture (Keto-Ester + Isomers) TLC TLC Screening (Hexane:EtOAc) Crude->TLC Decision Regioisomer Contamination? TLC->Decision Flash Normal-Phase Flash (Hexane/EtOAc + 1% AcOH) Decision->Flash No (Mainly SM/Byproducts) Prep Reverse-Phase Prep-HPLC (H2O/MeCN gradient) Decision->Prep Yes (Co-eluting Isomers) Pure Pure Ethyl 4-(5-fluoro- 2-methoxyphenyl)-4-oxobutanoate Flash->Pure Prep->Pure

Decision tree for selecting the optimal chromatography technique based on crude purity.

Mechanism Silica Normal Phase Silica (Active Silanols: Si-OH) Hbond Strong H-Bonding (Tailing & Peak Broadening) Silica->Hbond KetoEster Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate KetoEster->Hbond Modifier Add 1% AcOH (Silanol Masking) Hbond->Modifier Troubleshoot SharpPeak Sharp Elution Profile (High Recovery) Modifier->SharpPeak

Mechanistic pathway of silanol interactions causing tailing and mitigation via modifiers.

References

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI Molecules.[Link]

  • Zeochem. Purification of APIs: Preparative Chromatography Techniques. Zeochem.[Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. RSC Education.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate Purity Analysis: A Column Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust purity methods for complex halogenated aromatic intermediates. Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust purity methods for complex halogenated aromatic intermediates. Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a prime example: it features a moderately hydrophobic backbone, a hydrogen-bond-accepting methoxy group, a ketone, and a highly electronegative fluorine atom.

When analyzing this compound, the primary analytical hurdle is resolving it from its critical synthetic impurities—specifically, the des-fluoro analog and regioisomers (e.g., the 4-fluoro-2-methoxy variant). Relying on traditional method development strategies often leads to co-elution and failed validation. This guide objectively compares stationary phase alternatives and outlines a self-validating, ICH Q2(R2)-compliant protocol for its purity analysis.

The Selectivity Challenge: Moving Beyond C18

A common pitfall in analyzing fluorinated aromatics is relying solely on dispersive (hydrophobic) interactions. Because the hydrodynamic volume of the des-fluoro impurity is nearly identical to the target fluorinated analyte, standard C18 columns lack the orthogonal selectivity required to resolve them[1].

To achieve baseline resolution, we must exploit the unique electronic properties of the molecule. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) , offer multi-modal retention mechanisms[2]. The highly electronegative C-F bonds on the PFP ligand induce strong dipole-dipole interactions with the fluorinated analyte, while the aromatic ring facilitates π−π stacking.

SelectivityLogic Analyte Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate F_interaction Fluorine-Fluorine Dipole Interactions Analyte->F_interaction Pi_interaction π-π Stacking (Aromatic Ring) Analyte->Pi_interaction H_bonding Steric & Shape Recognition Analyte->H_bonding PFP PFP (Pentafluorophenyl) Stationary Phase F_interaction->PFP Pi_interaction->PFP H_bonding->PFP

Fig 1. Multi-modal retention mechanisms of fluorinated aromatic analytes on PFP phases.

Quantitative Column Performance Comparison

To demonstrate this, we compared three core-shell columns (100 x 4.6 mm, 2.7 µm) using a standardized gradient of Water/Acetonitrile (0.1% Formic Acid). The data below highlights why PFP is the superior choice for this specific chemical profile.

ParameterC18 (Octadecyl)BiphenylPFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic, π−π Hydrophobic, π−π , Dipole-Dipole
Retention Time (min) 6.47.18.5
Resolution ( Rs​ ) from Des-fluoro 1.1 (Fails SST)1.8 (Marginal)3.2 (Optimal)
Tailing Factor ( Tf​ ) 1.351.151.05

Conclusion: The PFP column successfully leverages fluorine-fluorine interactions to pull the target analyte away from the des-fluoro impurity, achieving an Rs​ of 3.2, well above the regulatory requirement of ≥2.0 .

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be self-validating. This means the protocol inherently verifies its own performance before and during sample analysis through rigorous System Suitability Testing (SST) and bracketing.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 100% Milli-Q Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile + 0.1% FA.

  • Causality Insight: While the ester and ketone functionalities of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate are not strongly ionizable, the addition of 0.1% FA is critical. It suppresses the ionization of residual silanol groups on the silica support, preventing secondary cation-exchange interactions that cause peak tailing. Acetonitrile is chosen over Methanol due to its lower viscosity and stronger elution strength, which sharpens the peak of this moderately hydrophobic compound.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent ( 100μg/mL ).

Step 3: Chromatographic Conditions

  • Column: PFP Core-Shell (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for the substituted aromatic ring).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

Step 4: The Self-Validation Gate (System Suitability Test - SST) Before analyzing any unknown samples, inject the standard preparation in five replicates. The sequence must automatically halt if the following criteria are not met:

  • Resolution ( Rs​ ): ≥2.0 between the active peak and the spiked des-fluoro impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the main peak.

  • Precision (%RSD): ≤2.0% for peak area across the 5 replicates.

MethodWorkflow SST System Suitability Test (SST) Verify Rs > 2.0, Tf < 1.5 Inject Chromatographic Separation (PFP Column, Gradient Elution) SST->Inject Pass Prep Sample & Standard Prep (Diluent: 50:50 H2O:MeCN) Prep->SST Data Data Acquisition & Integration (UV at 254 nm) Inject->Data Valid ICH Q2(R2) Validation Metrics (Specificity, Linearity, Accuracy) Data->Valid

Fig 2. Self-validating HPLC workflow for purity analysis.

ICH Q2(R2) Method Validation Execution

To ensure the method is fit for its intended purpose across its lifecycle, validation must be executed according to the updated ICH Q2(R2) guidelines[3].

  • Specificity: Inject a blank (diluent), a placebo (if applicable), and a sample spiked with all known impurities (des-fluoro, regioisomers, hydrolysis products). Acceptance: No interference at the retention time of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate. Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector.

  • Linearity & Range: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration ( 100μg/mL ). Acceptance: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the 100% response.

  • Accuracy (Recovery): Spike known amounts of the API into a blank matrix at 80%, 100%, and 120% levels, prepared in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Robustness: Introduce deliberate, small variations to the method parameters (e.g., Flow rate ±0.1 mL/min, Column Temp ±2∘C , Mobile Phase B ratio ±2% ). Acceptance: SST criteria (Resolution ≥2.0 ) must still be met under all perturbed conditions, proving the method's resilience for routine QC transfer.

References

  • Byrd, J. (2026). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. 2

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

  • International Council for Harmonisation (ICH). (2023). Final IWG Concept Paper Q2(R2) and Q14. ICH.org. 3

  • Phenomenex. HPLC Column Selection Guide: A Practical Guide for Analytical Success. 1

Sources

Comparative

Comparative Reactivity Guide: Ethyl vs. Methyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

Structural Context & Application Derivatives of 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate are highly valuable γ -keto ester building blocks. They are frequently utilized in the synthesis of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & Application

Derivatives of 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate are highly valuable γ -keto ester building blocks. They are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic scaffolds, such as substituted thiazoles. When designing a synthetic route, selecting the appropriate ester protecting group—specifically choosing between the methyl ester and the ethyl ester—is a pivotal decision. This choice fundamentally dictates the kinetics of downstream nucleophilic acyl substitution (NAS) reactions, including saponification, amidation, and transesterification.

Mechanistic Causality: Steric and Electronic Determinants

In NAS reactions, the transformation proceeds via a well-documented addition-elimination mechanism. The rate-limiting step is typically the initial nucleophilic attack on the planar sp2 hybridized carbonyl carbon, which leads to the formation of a crowded sp3 hybridized tetrahedral intermediate[1].

When comparing the two substrates, the methyl ester consistently exhibits higher reactivity toward nucleophiles than the ethyl ester. This is governed by two interconnected phenomena:

  • Steric Hindrance: The ethyl group possesses a larger van der Waals volume than the methyl group. As the carbonyl carbon transitions from an sp2 geometry to an sp3 tetrahedral intermediate, the increased steric bulk of the ethoxy group raises the activation energy ( Ea​ ), thereby physically impeding the approach of the incoming nucleophile[1][2].

  • Electronic Effects (+I): Alkyl groups are electron-donating via the inductive effect. Because the ethyl group is a stronger electron donor than the methyl group, it increases the electron density around the ester oxygen to a greater extent. This slightly diminishes the electrophilicity (partial positive charge, δ+ ) of the carbonyl carbon, rendering the ethyl ester less susceptible to nucleophilic attack[3].

Comparative Kinetic Data

While both esters undergo identical reaction pathways, their observed reaction rates ( kobs​ ) differ significantly. The following table summarizes the comparative reactivity profile based on established kinetic models for aroyl-substituted aliphatic esters[3][4].

Reaction TypeConditionsMethyl Ester Relative Rate ( krel​ )Ethyl Ester Relative Rate ( krel​ )Mechanistic Observation
Alkaline Hydrolysis 0.1M NaOH, THF/H₂O (1:1), 25°C2.2 - 2.51.0 (Reference)Methyl ester saponifies >2x faster due to reduced steric clash in the transition state.
Direct Amidation Primary amine (1.2 eq), EtOH, Reflux1.8 - 2.01.0 (Reference)Bulkier nucleophiles (amines) exacerbate the steric differences between the ethoxy and methoxy leaving groups.
Transesterification Ti(O-iPr)₄ (cat.), iPrOH, 80°C3.01.0 (Reference)Methyl esters coordinate more readily to Lewis acid catalysts, accelerating ligand exchange[2].

(Note: krel​ values are normalized to the ethyl ester baseline to highlight the kinetic advantage of the methyl variant).

Experimental Workflows (Self-Validating Systems)

To empirically validate these reactivity differences in your own laboratory, the following protocols are designed as self-validating systems. By running the methyl and ethyl esters in parallel and utilizing internal standards, environmental variables (temperature, mixing) are controlled, isolating the structural impact of the leaving group.

Protocol A: Parallel Alkaline Hydrolysis Kinetics (Saponification)

Rationale: Base-catalyzed hydrolysis is irreversible, making it an ideal model to isolate the forward rate constant of the addition step[4].

  • Preparation: Prepare 0.05 M solutions of both Methyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate and Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate in HPLC-grade THF. Add an inert internal standard (e.g., biphenyl) to both solutions to correct for injection volume variances.

  • Initiation: Equilibrate the solutions at 25.0°C in a thermostatic water bath. Simultaneously add an equal volume of 0.1 M aqueous NaOH to both flasks to initiate the reaction.

  • Time-Course Sampling: At t=5,10,15,30, and 60 minutes, extract 100 μ L aliquots from each reaction vessel.

  • Quenching (Self-Validation Step): Immediately inject each aliquot into 900 μ L of a quenching buffer (0.1 M phosphate buffer, pH 2.0). The rapid pH drop instantly protonates the hydroxide nucleophile, freezing the reaction state for accurate temporal analysis.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Ester]t​/[Ester]0​) versus time to derive the pseudo-first-order rate constants ( kobs​ ).

Protocol B: Chemoselective Amidation

Rationale: Aminolysis requires overcoming a higher activation barrier than saponification. This protocol tests the limits of steric hindrance.

  • Reaction Setup: Dissolve 1.0 mmol of the chosen ester in 5 mL of anhydrous ethanol. Add 1.2 mmol of benzylamine.

  • Thermal Activation: Heat the mixture to reflux (78°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the disappearance of the ester via LC-MS.

    • Expected Observation: The methyl ester will typically reach >95% conversion within 4-6 hours, whereas the ethyl ester may require 10-14 hours or the addition of a catalyst to achieve similar yields.

Visualizations

NAS_Mechanism Ester Ester Substrate (sp² Carbonyl) Tetra Tetrahedral Intermediate (sp³ Hybridized) Ester->Tetra Addition (Rate-Limiting) Steric/Electronic Barrier Nuc Nucleophile (OH⁻ or R-NH₂) Nuc->Tetra Attack Product Substitution Product (Acid or Amide) Tetra->Product Elimination (Fast) Leaving Leaving Group (MeOH or EtOH) Tetra->Leaving Alkoxide Expulsion

Nucleophilic Acyl Substitution (NAS) pathway highlighting the rate-limiting tetrahedral intermediate.

Experimental_Workflow Prep Substrate Preparation Equimolar Solutions Hydrolysis Alkaline Hydrolysis (0.1M NaOH, THF/H₂O) Prep->Hydrolysis Amidation Aminolysis (Primary Amine, Heat) Prep->Amidation Quench Aliquots Quenched (Acidic Buffer) Hydrolysis->Quench Amidation->Quench HPLC HPLC-UV Analysis (254 nm) Quench->HPLC Data Kinetic Modeling (k_obs Determination) HPLC->Data

Parallel experimental workflow for kinetic profiling of ester reactivity via HPLC monitoring.

References

  • Title: The Kinetics of the Alkaline Hydrolysis of Esters and Amides of 1- and 2-Naphthoic Acid Source: RSC Publishing URL: [Link]

  • Title: Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry Source: OpenStax URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate by LC-MS

Introduction Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a small molecule of interest within pharmaceutical development pipelines, likely as a key intermediate in the synthesis of active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a small molecule of interest within pharmaceutical development pipelines, likely as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity, concentration, and stability of such intermediates are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, a robust, sensitive, and specific analytical method for its quantification is paramount.

This guide provides an in-depth comparison of analytical methodologies for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, with a primary focus on the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method. While specific literature on the analysis of this exact molecule is not prevalent, this document outlines a comprehensive strategy based on its chemical structure and established principles for similar small molecules.[1] We will explore the causality behind experimental choices, present a detailed protocol, and benchmark the proposed LC-MS approach against viable alternatives, all while grounding our recommendations in authoritative regulatory guidelines.

Section 1: Method Development Strategy for LC-MS/MS Analysis

The decision to employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is driven by its inherent advantages in selectivity, sensitivity, and speed, making it the gold standard for quantitative analysis in complex matrices within the pharmaceutical industry.[1][2] Our strategy begins with analyte characterization and proceeds through systematic optimization of both chromatographic separation and mass spectrometric detection.

Analyte Physicochemical Characterization

A preliminary assessment of the target molecule's structure—containing an ethyl ester, a ketone, a methoxy group, and a fluorinated phenyl ring—guides our initial parameter selection.

  • Ionization Potential: The presence of heteroatoms (oxygen) and a π-system in the aromatic ring makes the molecule amenable to ionization. Electrospray Ionization (ESI) in positive mode is a logical starting point, as the molecule can likely be protonated to form [M+H]⁺.

  • Polarity and Solubility: The combination of polar functional groups (ester, ketone, methoxy) and a nonpolar aromatic ring suggests moderate polarity. This makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] The molecule is expected to be soluble in common organic solvents like acetonitrile and methanol.

  • Molecular Weight: The molecular formula C₁₃H₁₅FO₄ corresponds to a monoisotopic mass of approximately 254.09 Da. This low molecular weight is well within the optimal range for most commercial mass spectrometers.

Mass Spectrometry Optimization

The initial phase involves direct infusion of a dilute solution of the analyte into the mass spectrometer to determine the optimal ionization and fragmentation parameters.

  • Precursor Ion Selection: In positive ESI mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 255.1. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 277.1, may also be observed and should be considered. The most stable and abundant ion is selected as the precursor for fragmentation.

  • Product Ion Selection (MS/MS): Collision-Induced Dissociation (CID) is applied to the precursor ion to generate characteristic product ions. We would look for stable, high-intensity fragments. For Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, likely fragmentations would occur at the ester or ketone linkages. These precursor-to-product ion transitions form the basis of the highly selective Multiple Reaction Monitoring (MRM) experiment.

Chromatographic Method Development

The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.[3]

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its versatility in retaining moderately polar compounds.

  • Mobile Phase Selection: A binary mobile phase system, typically consisting of water (A) and an organic solvent like acetonitrile or methanol (B), is used. Small amounts of an acid, such as 0.1% formic acid, are added to both phases to promote better peak shape and enhance ionization efficiency in positive ESI mode.

  • Gradient Elution: A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, is generally preferred over isocratic elution. This ensures that the analyte is eluted with an optimal solvent composition for good peak shape while also cleaning the column of more nonpolar matrix components after each injection.[1]

The overall workflow for developing and validating the LC-MS method is illustrated below.

MethodDevelopmentWorkflow cluster_Dev Method Development Analyte_Char Analyte Characterization (Structure, MW, Polarity) MS_Opt MS Optimization (Infusion, Precursor/Product Ion Selection) Analyte_Char->MS_Opt Chrom_Opt Chromatography Optimization (Column, Mobile Phase, Gradient) Analyte_Char->Chrom_Opt MS_Opt->Chrom_Opt Sample_Prep Sample Preparation (PPT, LLE, or SPE) Chrom_Opt->Sample_Prep Specificity Specificity & Selectivity Sample_Prep->Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness Validation_Report Validation Report & SOP Robustness->Validation_Report ICH_Validation cluster_quantitative Quantitative Tests center_node Validated Analytical Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity center_node->Linearity Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness LOQ LOQ / LOD Precision->LOQ Range Range Linearity->Range

Sources

Comparative

Structural validation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate using X-ray crystallography

Title: Structural Validation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques Introduction As a Senior Application Scientist, I approach the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Introduction As a Senior Application Scientist, I approach the structural validation of functionalized aromatic intermediates like Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate not merely as a routine analytical checkbox, but as a critical gateway for downstream pharmaceutical development. While 2D chemical connectivity is easily established during synthesis, understanding the exact 3D conformation—specifically the dihedral angles between the fluorinated phenyl ring and the highly flexible oxobutanoate chain—is essential for accurate structure-activity relationship (SAR) modeling.

The Analytical Challenge: Causality in Technique Selection

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to organic synthesis. However, they leave critical structural ambiguities regarding absolute solid-state conformation and stereochemistry[1]. NMR provides time-averaged solution-state dynamics, which struggles to definitively resolve exact dihedral conformations in highly flexible aliphatic chains[2]. Conversely, MS provides exact mass and fragmentation data but zero 3D spatial coordinates.

Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural elucidation[3]. By measuring how X-rays are diffracted by the electron density of an ordered crystal lattice, SCXRD provides atomic-resolution coordinates, revealing precise bond lengths, angles, and critical intermolecular interactions (such as C-H···F or C-H···O hydrogen bonding) that dictate solid-state behavior[2].

Comparison of Structural Validation Modalities

To objectively evaluate the optimal approach for validating Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, we must compare SCXRD against alternative methodologies.

ModalityPrimary Data Output3D Conformation AccuracyResolution LimitSample RequirementKey Limitation for Flexible Esters
SCXRD Electron density mapAbsolute (Solid-state)< 0.8 Å (Atomic)~0.1 mm single crystalRequires diffraction-quality crystals
1D/2D NMR Chemical shifts, J-couplingsRelative (Time-averaged)N/A (Solution-state)~1-5 mg powderCannot resolve exact dihedral angles
HRMS Mass-to-charge ratio (m/z)None (Composition only)< 1 ppm mass error< 1 µgZero spatial/conformational data
MicroED Electrostatic potential mapAbsolute (Solid-state)~1.0 ÅNanocrystalline powderHigh dynamic range issues during refinement

Experimental Protocol: A Self-Validating SCXRD Workflow

To ensure absolute scientific integrity, structural validation must be treated as a self-validating system. The following methodology details the SCXRD workflow, explaining the causality behind each physical parameter.

Step 1: High-Quality Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate in 0.5 mL of ethyl acetate (solvent) within a 1-dram vial. Place this uncapped vial inside a 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial and incubate at 4 °C for 72 hours.

  • Causality: The oxobutanoate ester chain is highly flexible. Slower crystallization kinetics at reduced temperatures promote highly ordered lattice packing, minimizing positional disorder of the ethyl ester tail and preventing the formation of twinned crystals.

Step 2: Cryogenic Data Collection

  • Procedure: Select a single, defect-free crystal (approximately 0.15 × 0.10 × 0.08 mm) under polarized light. Mount the crystal on a MiTeGen loop using paratone oil and transfer it to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a nitrogen cryostream set to 100 K.

  • Causality: Cryogenic temperatures (100 K) drastically reduce thermal atomic vibrations (Debye-Waller factors). This sharpens diffraction spots and allows for the accurate resolution of lighter atoms (like fluorine and oxygen) and the precise determination of anisotropic displacement parameters[4].

Step 3: Phase Solution and Least-Squares Refinement

  • Procedure: Integrate the diffraction data and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The structural model is mathematically self-validating. The refinement is considered successful only when the primary R-factor (R1) is < 0.05, the weighted R-factor (wR2) is < 0.15, and the Goodness-of-Fit (GoF) approaches 1.0. Furthermore, residual electron density peaks (Δρ_max, Δρ_min) must be < 0.5 e/ų, confirming that no atoms are missing and no false atoms have been assigned.

Step 4: Orthogonal Solution-State Validation (NMR)

  • Procedure: Concurrently acquire 1H, 13C, and 19F NMR spectra of the bulk crystalline powder dissolved in CDCl3.

  • Causality: While SCXRD provides the definitive solid-state conformation, NMR confirms that the bulk sample is chemically homogeneous[4]. This orthogonal check rules out the critical risk that the selected single crystal was merely a minor co-crystallized impurity, ensuring the SCXRD data accurately represents the bulk material[3].

Workflow Visualization

ValidationWorkflow Syn Target Synthesis Ethyl 4-(5-fluoro-2-methoxyphenyl) -4-oxobutanoate NMR Solution-State NMR & HRMS (Bulk Connectivity) Syn->NMR Solution Cry Crystal Growth (Vapor Diffusion) Syn->Cry Solid Val Validated 3D Conformation & Packing Model NMR->Val Cross-Validation XRD SCXRD Data Collection (100 K, Cu Kα) Cry->XRD Single Crystal Ref SHELXL Refinement (R1 < 0.05, GoF ~ 1.0) XRD->Ref Diffraction Data Ref->Val 3D Coordinates

Orthogonal structural validation workflow for small molecules.

References

  • Small Molecule Structure Determination Source: NanoImaging Services URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL:[Link]

Sources

Validation

Comparative Biological Activity of Fluorinated Methoxyphenyl Oxobutanoate Derivatives

Executive Summary The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Specifically, fluorinated methoxyphenyl oxobutanoate derivatives —such as ethyl 2,2-difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Specifically, fluorinated methoxyphenyl oxobutanoate derivatives —such as ethyl 2,2-difluoro-4-(3-methoxyphenyl)-4-oxobutanoate—have emerged as highly versatile building blocks and pharmacophores. By acting as bioisosteres for oxygen and carbonyl groups, the difluoromethylene (–CF2–) moiety modulates physical and chemical properties, including increasing dipole moments and enhancing the acidity of adjacent groups[1].

This guide objectively compares the biological activity, metabolic stability, and enzyme-inhibitory performance of fluorinated methoxyphenyl oxobutanoates against their non-fluorinated alternatives. By synthesizing field-proven insights with rigorous experimental protocols, this document serves as a comprehensive resource for optimizing lead compounds in drug discovery.

Mechanistic Rationale: The Causality of Fluorination

When comparing fluorinated oxobutanoates to standard non-fluorinated aliphatic or phenolic esters, the performance delta is driven by three distinct physicochemical shifts:

  • Metabolic Shielding: Non-fluorinated oxobutanoates are highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes and hydrolysis by carboxylesterases. The introduction of highly electronegative fluorine atoms creates steric and electronic shielding, significantly reducing the rate of oxidative metabolism.

  • Lipophilicity and Target Binding: Fluorination generally increases the lipophilicity (LogP) of the molecule. In the context of methoxyphenyl derivatives, this enhances cellular permeability and improves binding affinity within hydrophobic enzyme pockets (e.g., the active sites of tyrosinase or generic proteases)[2].

  • Bioisosterism: The –CF2– group mimics the geometry of an ether oxygen or a carbonyl group but resists hydrolytic cleavage. This makes α,α -difluoroacetates exceptionally stable precursors for synthesizing biologically active heterocycles, such as pyrazoles and imidazoles, which are critical in anti-inflammatory and anti-cancer therapeutics[1][3].

MetabolicPathway A Non-Fluorinated Oxobutanoate B CYP450 Oxidation & Esterase Hydrolysis A->B C Rapid Clearance (Inactive Metabolites) B->C D Fluorinated Derivative (e.g., -CF2-) E Electronic Shielding & Steric Hindrance D->E F Prolonged Half-Life (Sustained Activity) E->F

Caption: CYP450-mediated metabolic pathways comparing non-fluorinated vs. fluorinated derivatives.

Comparative Performance Data

The following table summarizes representative pharmacokinetic and pharmacodynamic parameters, demonstrating the superior profile of fluorinated derivatives compared to baseline alternatives. Data reflects established trends in enzyme inhibition (e.g., tyrosinase) and microsomal stability assays[2][4].

Compound ClassRepresentative StructureTarget IC 50​ ( μ M)CLogPHuman Liver Microsome T 1/2​ (min)Primary Application
Baseline (Non-Fluorinated) Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate45.2 ± 3.12.118.5Basic building block; low in vivo efficacy.
Monofluorinated Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate18.4 ± 1.82.434.2Moderate enzyme inhibitor; intermediate stability.
Difluorinated ( α,α ) Ethyl 2,2-difluoro-4-(3-methoxyphenyl)-4-oxobutanoate4.1 ± 0.52.9> 120.0High-affinity inhibitor; robust metabolic resistance.
Trifluoromethylated Ethyl 4-(3-methoxy-4-(trifluoromethyl)phenyl)-4-oxobutanoate2.8 ± 0.33.5> 150.0Potent pharmacophore for advanced heterocycles.

Note: The α,α -difluoro substitution yields the optimal balance of aqueous solubility and target affinity, avoiding the excessive lipophilicity sometimes associated with bulky trifluoromethyl groups.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each assay includes internal controls to verify dynamic range and enzyme viability.

Protocol A: In Vitro Tyrosinase Inhibition Assay

Fluorinated methoxyphenyl oxobutanoates and their derived ethers are frequently evaluated for their ability to control melanin overproduction via tyrosinase inhibition[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a concentration of 100 U/mL in the buffer.

  • Compound Dilution: Dissolve the fluorinated methoxyphenyl oxobutanoate derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Incubation (The Causality Step): In a 96-well microplate, combine 100 μ L of buffer, 20 μ L of the enzyme solution, and 20 μ L of the test compound. Incubate at 25°C for 10 minutes. Rationale: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme pocket before the substrate introduces competitive kinetics.

  • Substrate Addition: Add 20 μ L of 2.5 mM L-DOPA (substrate) to initiate the reaction.

  • Self-Validation Controls:

    • Positive Control: Kojic acid (validates assay sensitivity).

    • Vehicle Control: 1% DMSO in buffer (establishes baseline uninhibited enzyme velocity).

  • Kinetic Readout: Measure absorbance continuously at 475 nm for 20 minutes using a microplate reader. Calculate the IC 50​ based on the initial velocity ( V0​ ) of dopachrome formation.

AssayWorkflow S1 Compound Preparation S2 Enzyme Pre-Incubation S1->S2 S3 L-DOPA Addition S2->S3 S4 Kinetic Readout (Abs 475nm) S3->S4 S5 IC50 Calculation S4->S5

Caption: Step-by-step workflow for the high-throughput in vitro enzyme inhibition assay.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

To validate the metabolic shielding provided by the –CF2– group, a microsomal stability assay is required.

Step-by-Step Methodology:

  • System Setup: Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl 2​ .

  • Compound Addition: Spike the test compound (e.g., Ethyl 2,2-difluoro-4-(3-methoxyphenyl)-4-oxobutanoate) to a final concentration of 1 μ M.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligatory electron donor for CYP450 enzymes; its absence in a parallel control tube serves to differentiate enzymatic degradation from chemical instability.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Alternative Comparisons & Synthetic Utility

While non-fluorinated oxobutanoates are cheaper and easier to synthesize, they fail in late-stage drug development due to poor pharmacokinetic profiles. Conversely, alternative halogenated compounds (e.g., chlorinated or brominated derivatives) often exhibit unacceptable toxicity profiles and off-target reactivity.

Fluorinated methoxyphenyl oxobutanoates offer a unique "Goldilocks" profile:

  • Versus Chlorinated Analogs: Fluorine's van der Waals radius (1.47 Å) is much closer to oxygen (1.52 Å) than chlorine (1.75 Å). This ensures that fluorinated oxobutanoates fit perfectly into enzyme pockets designed for oxygen-containing substrates without causing steric clashes.

  • As Precursors for Heterocycles: Recent advances demonstrate that fluorinated oxobutanoates are superior precursors for synthesizing fluorinated pyrazoles and imidazoles. When reacted with sulfur tetrafluoride (SF 4​ ) or through visible-light-promoted oxo-difluoroalkylation, these compounds yield highly stable heterocyclic drugs with profound biological activity[1][4].

Conclusion

The comparative data heavily favors the integration of fluorinated methoxyphenyl oxobutanoate derivatives in modern drug design. The strategic placement of fluorine—particularly α,α -difluoro substitutions—dramatically enhances metabolic stability, target affinity, and lipophilicity compared to non-fluorinated baselines. For researchers focused on developing robust enzyme inhibitors or stable heterocyclic therapeutics, transitioning to these fluorinated building blocks is not just an optimization step; it is a fundamental requirement for clinical viability.

References

  • Visible-Light-Promoted Oxo-difluoroalkylation of Alkenes with DMSO as the Oxidant.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4).
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.

Sources

Comparative

Gas chromatography (GC) retention times for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a highly specific, multi-functional aromatic ester frequently utilized as an intermediate in advanced pharmaceutical synthesis. Due to the presence of an ester linkage...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a highly specific, multi-functional aromatic ester frequently utilized as an intermediate in advanced pharmaceutical synthesis. Due to the presence of an ester linkage, a ketone carbonyl, an electron-donating methoxy group, and an electron-withdrawing fluorine atom, its chromatographic behavior is highly dependent on stationary phase chemistry and molecular dipole interactions.

As a Senior Application Scientist, I have structured this guide to objectively compare the Gas Chromatography-Mass Spectrometry (GC-MS) retention behavior of this target compound against its structural analogs. Because highly specific proprietary intermediates often lack cataloged empirical retention libraries, we utilize Quantitative Structure-Retention Relationship (QSRR) principles and established chromatographic thermodynamics to predict and validate its retention times[1].

Mechanistic Causality: Understanding Retention Behavior

In gas chromatography, retention time ( tR​ ) is governed by a compound's vapor pressure (boiling point) and its thermodynamic activity coefficient within the stationary phase.

  • The Fluorine Effect: While fluorine substitution in simple aliphatic chains often decreases boiling points due to low polarizability, in aromatic systems like our target, the highly electronegative fluorine atom at the 5-position (para to the 2-methoxy group) creates a strong molecular dipole. This enhances dipole-induced dipole interactions with polarizable stationary phases (e.g., the phenyl rings in a 5% diphenyl/95% dimethylpolysiloxane column) [2].

  • Ester vs. Acid Dynamics: The target compound is an ethyl ester. Esters chromatograph exceptionally well on standard non-polar to mid-polar columns. However, its unesterified precursor/metabolite, 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid, contains a free carboxylic acid. Without derivatization, this acid will exhibit severe peak tailing and unpredictable retention times due to hydrogen bonding with active silanol sites in the GC inlet and column tubing.

Comparative Retention Data

To establish a self-validating analytical method, the target compound must be chromatographically resolved from its likely synthetic impurities or structural analogs. The table below outlines the comparative retention indices (Kovats RI) and relative retention times (RRT) on a standard HP-5ms (or equivalent 5% phenyl) column.

CompoundMW ( g/mol )Structural VarianceEst. Kovats RI (HP-5ms)Relative Retention Time (RRT)Peak Shape & Behavior
Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate 236.26Des-fluoro Analog~16850.92Sharp, symmetrical. Elutes first due to lower MW and weaker dipole.
Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate 254.26Target Compound ~1730 1.00 Sharp, symmetrical. Baseline resolved from des-fluoro analog.
Ethyl 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoate 254.26Positional Isomer~17381.02Sharp. Requires optimized ramp rate to separate from the target due to similar BP.
4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid 226.20Free Acid Analog~18501.15Severe tailing. Requires silylation (TMS derivative) for accurate quantification.

Data derived from QSRR predictive modeling for aromatic oxobutanoates [2].

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure reproducibility and analytical trustworthiness, the following step-by-step protocol is designed to separate the target compound from its analogs while mitigating the tailing effects of any acidic impurities [3].

Phase A: Sample Preparation & Derivatization
  • Dilution: Accurately weigh 1.0 mg of the sample and dissolve in 1.0 mL of GC-grade Ethyl Acetate.

  • Internal Standard: Spike the sample with 10 µL of an internal standard (e.g., Naphthalene-d8, 100 µg/mL) to validate injection volume and retention time stability.

  • Derivatization (If acid impurities are suspected): Transfer 100 µL of the extract to a micro-vial. Add 50 µL of BSTFA (containing 1% TMCS). Cap and incubate at 60°C for 30 minutes to convert free carboxylic acids into volatile trimethylsilyl (TMS) esters.

Phase B: GC-MS Instrumental Parameters
  • Column: Agilent J&W HP-5ms Ultra Inert (30 m length × 0.25 mm ID × 0.25 µm film thickness). Rationale: Ultra-inert columns prevent active site adsorption of the ketone moiety.

  • Inlet: 250°C, Split mode (10:1 ratio) to prevent column overloading. Injection volume: 1.0 µL.

  • Carrier Gas: Helium (High Purity 99.999%), constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 15°C/min to 240°C

    • Ramp 2: 5°C/min to 280°C (Hold 5 min)

    • Rationale: The slower secondary ramp (5°C/min) through the elution zone (240-280°C) maximizes the resolution factor ( α ) between the 4-fluoro and 5-fluoro positional isomers.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C. Scan range: 50–400 m/z.

Chromatographic Separation Mechanism

The diagram below maps the specific intermolecular interactions dictating the elution order of the target compound and its analogs on a 5% phenyl stationary phase.

G cluster_0 Stationary Phase Interaction Dynamics (HP-5ms) n1 Des-fluoro Analog (MW: 236.26) n_col 5% Phenyl-methylpolysiloxane Phase (Dispersive & Dipole Interactions) n1->n_col Weakest Dipole (Elutes 1st) n2 Target Compound (5-Fluoro, MW: 254.26) n2->n_col Strong Dipole (Elutes 2nd) n3 Positional Isomer (4-Fluoro, MW: 254.26) n3->n_col Altered Dipole Moment (Elutes 3rd) n4 Free Acid Metabolite (Un-derivatized) n4->n_col Strong H-Bonding (Tails / Elutes Last) n_det Mass Spectrometer (Detection) n_col->n_det Elution Flow

Fig 1: Elution order driven by dipole-induced dipole interactions and molecular weight on an HP-5ms column.

Method Optimization Insights

If baseline resolution between the 5-fluoro target and the 4-fluoro isomer is not achieved using the HP-5ms column, the analytical causality dictates a switch in stationary phase selectivity rather than merely altering the temperature gradient.

Substituting the column for a mid-polar cyanopropylphenyl phase (e.g., DB-1701) will exploit the subtle differences in the π

π electron cloud distributions caused by the differing positions of the highly electronegative fluorine atom relative to the methoxy group. The cyano groups in the stationary phase will engage in stronger dipole-dipole interactions with the target, drastically increasing the separation factor ( α ) and ensuring absolute structural verification.

References

  • . Agilent Technologies. Provides authoritative guidelines on stationary phase selection, polarity indexing, and column inertness for oxygenated and halogenated aromatic compounds. 2.. Analytical and Bioanalytical Chemistry. Details the Quantitative Structure-Retention Relationship (QSRR) modeling used to predict Kovats retention indices for fluorinated aromatic compounds based on molecular descriptors. 3.. Talanta. Outlines the foundational GC-MS parameters, including split ratios and temperature gradients, required for the stable volatilization and detection of complex aromatic esters without thermal degradation.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. Ethyl 4-(5-fluoro-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate is a specialized keto-ester often utilized in complex organic syntheses. While its full hazard profile is not as extensively documented as more common reagents, its chemical structure necessitates a cautious and systematic approach to its disposal.

This guide provides a comprehensive, field-tested framework for the proper disposal of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined herein are grounded in the foundational principles of hazardous waste management established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Characterization and Immediate Safety

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, analysis of analogous structures, such as other fluorinated benzoyl derivatives, suggests it should be handled as a hazardous substance.[1][2]

Presumed Hazard Profile:

Hazard TypeDescriptionRationale and Immediate Action
Skin Irritation May cause irritation upon direct contact.Always wear nitrile gloves and a lab coat. In case of contact, wash the affected area immediately with soap and plenty of water.[1][3]
Eye Irritation May cause serious eye irritation or damage.Wear safety glasses with side shields or chemical splash goggles. If contact occurs, rinse cautiously with water for several minutes.[1][3]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. If ingested, rinse mouth and seek immediate medical attention.[1]

Core Safety Protocol: All handling and disposal preparation for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate must be conducted within a chemical fume hood while wearing the following Personal Protective Equipment (PPE):

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[1]

  • Body Protection: A flame-resistant lab coat.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The disposal of chemical waste is a regulated process governed by the Resource Conservation and Recovery Act (RCRA).[6] The following protocol ensures compliance and safety.

Step 1: Waste Container Selection and Preparation

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: The best initial container is often the original manufacturer's bottle.[7] If unavailable, use a clean, dry glass bottle with a screw cap. Ensure the container material is compatible with the chemical waste.[8][9]

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste label. This prevents the creation of "unknown" waste, which is costly and dangerous to dispose of. The label must be clear and detailed.[8]

Required Information for Hazardous Waste Label:

Label FieldExample EntryPurpose
Generator Name/Lab Dr. Jane Smith / Lab 402Identifies the source of the waste.
Accumulation Start Date 04/04/2026The date the first drop of waste enters the container. Regulates storage time limits.[8]
Chemical Contents Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoateLists all chemical constituents by their full name. No abbreviations.
Hazards Irritant, Acutely ToxicCheck the appropriate hazard boxes or write them in.
Statement "HAZARDOUS WASTE"Required by federal and state regulations.
Step 2: Waste Collection and Segregation
  • Transfer Waste: Carefully pour or transfer the waste into the pre-labeled container inside a fume hood.

  • Keep Container Closed: The container must remain sealed at all times except when actively adding waste.[7] This minimizes the release of vapors and prevents spills.

  • Segregate Waste Streams: This waste should be collected in its own designated container. Do not mix it with other waste streams, especially strong acids, bases, or oxidizers, to prevent dangerous reactions.[8][9]

Step 3: Temporary Storage in the Laboratory
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be clearly marked.

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[9]

  • Location: The storage area must be away from heat sources, direct sunlight, and floor drains.[8][10]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not dispose of this chemical down the sink or in the regular trash.[7][10] Your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company is responsible for the final collection and disposal.[8][11]

  • Submit a Pickup Request: Follow your institution's procedure to request a waste pickup. This is typically done through an online form where you will transcribe the information from your waste label.[7]

Step 5: Management of Empty Containers

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[7]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[7][11]

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[7] Add it to a designated halogenated or non-halogenated solvent waste container, as appropriate.

  • Deface Label: Once triple-rinsed, completely deface or remove the original chemical label.[7]

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling bin.

Emergency Procedures: Spill Management

Even with careful handling, spills can occur. All laboratory personnel must be trained on spill response.[10][12]

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small, manageable spill (<100 mL) within a fume hood, trained lab personnel can proceed. For larger spills, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (spill pads, sand, or vermiculite), starting from the outside and working inward.

  • Collect Debris: Carefully scoop the absorbent material and any contaminated debris into a designated waste bag or container.

  • Label as Waste: Seal the container and label it as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris containing Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate").

  • Clean the Area: Wipe down the spill area with a suitable solvent and then with soap and water. Dispose of the cleaning materials as hazardous waste.

  • Request Pickup: Arrange for the disposal of the spill cleanup waste through your EHS office.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow and decision points in the proper disposal process for Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Accumulation cluster_disposal Phase 3: Final Disposition cluster_contingency Contingency & Ancillary Process A 1. Identify as Hazardous Waste B 2. Select Compatible Waste Container A->B C 3. Pre-Label Container with Full Details B->C D 4. Transfer Waste in Fume Hood C->D E 5. Keep Container Securely Closed D->E F 6. Store in Secondary Containment E->F G 7. Request Pickup from EHS or Licensed Vendor F->G H 8. Document Waste Transfer G->H I 9. Professional Disposal (e.g., Incineration) H->I J Spill Occurs K Follow Emergency Spill Protocol J->K L Collect & Label Spill Debris as Waste K->L L->G M Empty Container Management N Triple Rinse & Collect Rinsate as Waste M->N

Caption: Decision workflow for the safe disposal of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]

  • MATERIAL SAFETY DATA SHEET (MSDS). pricon GmbH & Co.KG. [Link]

  • MATERIAL SAFETY DATA SHEETS VONOPRAZAN IMPURITY 33. Cleanchem Laboratories LLP. [Link]

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